5-Vinylisophthalic Acid: A Bifunctional Scaffold for Advanced Metal-Organic Frameworks and Sequence-Controlled Polymers
Executive Summary As a Senior Application Scientist, I approach 5-Vinylisophthalic acid (5-VPA) not merely as a standard chemical reagent, but as a programmable topological node. The true power of 5-VPA lies in its ortho...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, I approach 5-Vinylisophthalic acid (5-VPA) not merely as a standard chemical reagent, but as a programmable topological node. The true power of 5-VPA lies in its orthogonal reactivity: the rigid dicarboxylic acid backbone drives predictable metal coordination, while the pendant vinyl group serves as a highly reactive site for post-synthetic modification or spatially confined polymerization. This whitepaper provides an in-depth technical analysis of 5-VPA, detailing its physicochemical logic, its role in synthesizing sequence-controlled polymers via Metal-Organic Frameworks (MOFs), and its emerging applications in drug development.
Physicochemical Profiling & Structural Logic
Understanding the dual nature of 5-VPA is critical for experimental design. The 1,3-dicarboxylic acid configuration provides a precise 120° angle for metal coordination, making it an ideal ligand for forming stable "paddlewheel" secondary building units (SBUs) with transition metals like Cu²⁺ or Zn²⁺[1].
Conversely, the 5-vinyl group is highly susceptible to radical-induced auto-polymerization. To prevent degradation during storage, commercial 5-VPA is strictly stabilized with 4-tert-butylcatechol (TBC) , a radical scavenger that intercepts premature chain reactions.
Table 1: Physicochemical Profile of 5-Vinylisophthalic Acid
The structural geometry of 5-VPA allows it to act as a bridging ligand in MOFs, creating nanoporous channels lined with reactive vinyl groups. This architecture is revolutionary for polymer science. Historically, free-radical polymerization is stochastic, yielding random monomer sequences. However, by immobilizing 5-VPA within a rigid MOF backbone, the vinyl units are forced into a periodic, mathematically fixed arrangement[3].
When guest monomers (e.g., acrylonitrile) are introduced into these 1D channels, the spatial confinement restricts mobility and dictates exactly how many guest monomers can fit between the 5-VPA pillars. This enables the synthesis of highly precise, sequence-controlled copolymers (e.g., an exact AAAS repeating structure)[3]. Furthermore, outside of MOFs, the rigid nature of the 5-VPA backbone is utilized to synthesize mesogen-jacketed liquid crystalline polymers, where the "jacketing effect" forces the polymer into an extended, rigid conformation[4].
Bifunctional logic of 5-VPA driving orthogonal material synthesis pathways.
Self-Validating Protocol: Synthesis of Sequence-Controlled Polymers via Cu-MOF
To harness the spatial confinement of 5-VPA, the following self-validating methodology details the synthesis of a Cu-MOF nanoreactor and subsequent host-guest copolymerization[3].
Phase 1: Solvothermal Synthesis of the Cu-MOF Nanoreactor
Causality: DMF is selected as the solvent because its coordinating nature modulates the crystallization rate of the MOF, preventing amorphous precipitation and ensuring the periodic alignment of the vinyl groups.
Monomer Preparation: Wash 5-VPA with a mild basic solution followed by re-acidification to remove the TBC stabilizer, which would otherwise inhibit subsequent radical polymerization.
Ligand Mixing: Dissolve purified 5-VPA and Cu(NO₃)₂·3H₂O in a DMF/Ethanol mixture (v/v 1:1) under continuous stirring.
Crystallization: Transfer the solution to a Teflon-lined stainless-steel autoclave and heat at 80°C for 48 hours to allow self-assembly.
Validation Check (Critical): Isolate the crystals and perform Powder X-Ray Diffraction (PXRD). Proceed only if the experimental diffractogram perfectly aligns with the simulated single-crystal data, confirming phase purity and the structural integrity of the 1D channels[1].
Phase 2: Host-Guest Copolymerization & Extraction
Causality: The MOF must be evacuated under high vacuum to remove trapped solvent molecules, ensuring the 1D channels are completely empty to accommodate the precise infiltration of the guest monomer.
Monomer Infiltration: Evacuate the Cu-MOF at 100°C under dynamic vacuum. Submerge the activated MOF in liquid acrylonitrile (the guest monomer) containing a catalytic amount of AIBN (radical initiator).
Polymerization: Heat the suspension to 65°C for 24 hours. The spatial constraints of the MOF channel will force exactly three acrylonitrile monomers to polymerize between each 5-VPA vinyl pillar[3].
Framework Digestion: Wash the MOF thoroughly to remove unreacted surface monomers. Digest the Cu-MOF matrix using an aqueous EDTA solution to chelate the Cu²⁺ ions, liberating the trapped polymer chains[3].
Validation Check (Critical): Analyze the extracted polymer via Gel Permeation Chromatography (GPC) and ¹H NMR. A narrow polydispersity index (PDI) and a definitive integration ratio confirming the AAAS structure validate the success of the sequence-controlled synthesis.
Workflow for sequence-controlled copolymerization within 5-VPA-based MOF channels.
Implications for Drug Development & Targeted Delivery
For drug development professionals, 5-VPA offers a robust platform for creating stimuli-responsive nanoscale delivery vehicles. Standard MOFs often lack the bio-interface required for systemic circulation. By constructing a MOF with 5-VPA, the pore surfaces are densely populated with reactive vinyl groups.
Causality in Bioconjugation: These vinyl groups can be post-synthetically modified via thiol-ene click chemistry. This specific reaction is chosen because it is bio-orthogonal, highly efficient, and proceeds under mild conditions. Researchers can covalently attach thiolated Polyethylene Glycol (PEG) to enhance systemic circulation, or thiolated targeting peptides (e.g., RGD) to direct the MOF to specific cellular receptors. Once the functionalized MOF reaches the acidic microenvironment of a tumor, the dicarboxylic acid-metal coordination bonds degrade, releasing the encapsulated therapeutic payload precisely at the target site.
References
Precision Chemical Synthesis Using MOFs | Royal Society of Chemistry |3
A Zn-MOF functionalized with alkyne groups | Royal Society of Chemistry | 1
Introduction: The Critical Role of Solubility in Research and Development
An In-Depth Technical Guide to the Solubility of 5-Vinylisophthalic Acid in Organic Solvents For the Attention of: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Solubility of 5-Vinylisophthalic Acid in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the solubility of 5-vinylisophthalic acid in organic solvents. Given the limited direct quantitative data for this specific compound in publicly available literature, this document establishes a predictive framework based on the well-documented solubility of its parent compound, isophthalic acid, and its derivatives. Furthermore, it provides a robust experimental protocol for researchers to determine precise solubility data in their solvent systems of interest.
5-Vinylisophthalic acid is a versatile molecule, serving as a monomer in the synthesis of functional polymers and as a building block in the creation of novel pharmaceutical intermediates. Understanding its solubility in various organic solvents is paramount for a multitude of applications, including:
Reaction Chemistry: Ensuring that reactants are in the same phase is fundamental for efficient chemical synthesis. Selecting an appropriate solvent in which 5-vinylisophthalic acid exhibits adequate solubility is crucial for optimizing reaction kinetics and yield.
Purification and Crystallization: The process of isolating and purifying 5-vinylisophthalic acid often relies on crystallization. This technique is critically dependent on the differential solubility of the compound in a chosen solvent at varying temperatures.
Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) or an intermediate like 5-vinylisophthalic acid in various solvents is a key determinant of its suitability for different dosage forms and delivery systems.
Theoretical Framework: Predicting the Solubility of 5-Vinylisophthalic Acid
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The molecular structure of 5-vinylisophthalic acid, with its combination of polar and non-polar moieties, dictates its solubility behavior.
Molecular Structure of 5-Vinylisophthalic Acid:
Caption: Molecular structure of 5-vinylisophthalic acid.
The key functional groups influencing its solubility are:
Two Carboxylic Acid Groups (-COOH): These are highly polar and capable of forming strong hydrogen bonds. The presence of two such groups significantly increases the polarity of the molecule and its potential for interaction with polar solvents.
Aromatic Benzene Ring: The benzene ring is non-polar and contributes to the molecule's solubility in less polar or aromatic solvents through van der Waals interactions.
Vinyl Group (-CH=CH2): This group is relatively non-polar, adding to the hydrophobic character of the molecule.
Based on this structure, we can predict that 5-vinylisophthalic acid will exhibit higher solubility in polar organic solvents that can engage in hydrogen bonding with its carboxylic acid groups.
Estimated Solubility Profile Based on Isophthalic Acid and its Derivatives
While specific quantitative data for 5-vinylisophthalic acid is scarce, extensive data exists for isophthalic acid. Isophthalic acid and 5-vinylisophthalic acid share the same core dicarboxylic acid benzene structure, with the only difference being the vinyl substituent. This allows us to use the solubility of isophthalic acid as a strong predictive starting point.
The solubility of isophthalic acid in various organic solvents generally follows the order: N-methyl formamide > propanoic acid > 2-methoxyethanol > 2-ethoxyethanol > ethanol > 2-propanol > methanol > and other longer-chain alcohols.[1]
Table 1: Experimentally Determined Solubility of Isophthalic Acid in Various Organic Solvents
The vinyl group in 5-vinylisophthalic acid is expected to slightly increase its non-polar character compared to isophthalic acid. This may lead to a marginal decrease in solubility in highly polar solvents and a potential increase in solubility in solvents with a more moderate polarity or those that can interact with the vinyl group's pi-system.
Experimental Protocol for Determining the Solubility of 5-Vinylisophthalic Acid
To obtain precise solubility data for 5-vinylisophthalic acid in a specific organic solvent, the following robust "shake-flask" method is recommended. This method is considered the gold standard for determining thermodynamic solubility.[2]
Objective: To determine the thermodynamic solubility of 5-vinylisophthalic acid in a given organic solvent at a specified temperature.
Materials:
5-Vinylisophthalic acid (solid)
Solvent of interest (e.g., methanol, ethanol, acetone, acetonitrile)
Glass vials with screw caps
Orbital shaker with temperature control
Centrifuge
Syringe filters (e.g., 0.22 µm PTFE)
Volumetric flasks and pipettes
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Analytical balance
Procedure:
Preparation of Saturated Solution:
Add an excess amount of solid 5-vinylisophthalic acid to a glass vial. A visible excess of solid should remain to ensure saturation.
Add a known volume of the organic solvent to the vial.
Securely cap the vial.
Equilibration:
Place the vial in an orbital shaker with precise temperature control set to the desired experimental temperature.
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is fully saturated.
Phase Separation:
After equilibration, remove the vial from the shaker and allow the excess solid to settle.
To ensure complete separation of the solid and liquid phases, centrifuge the vial at a moderate speed.
Sample Collection and Dilution:
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the liquid.
Filter the collected supernatant through a syringe filter to remove any remaining microscopic solid particles.
Accurately dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
Quantification:
Using HPLC:
Prepare a series of standard solutions of 5-vinylisophthalic acid of known concentrations in the solvent of interest.
Develop a suitable HPLC method for the analysis of 5-vinylisophthalic acid. A reversed-phase C18 column with a mobile phase of acetonitrile and water with a small amount of acid (e.g., formic acid) is a good starting point.[2]
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
Inject the diluted sample solution and determine its concentration from the calibration curve.
Using UV-Vis Spectrophotometry:
Determine the maximum wavelength (λ_max) of absorbance for 5-vinylisophthalic acid in the chosen solvent.
Prepare a series of standard solutions and measure their absorbance at λ_max to create a calibration curve based on the Beer-Lambert law.
Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
Calculation of Solubility:
Calculate the concentration of the undiluted saturated solution by taking the dilution factor into account.
Express the solubility in desired units, such as grams per liter (g/L) or moles per liter (mol/L).
Caption: Experimental workflow for determining the solubility of 5-vinylisophthalic acid.
Practical Insights for Solvent Selection
The choice of an appropriate organic solvent is a critical decision in any process involving 5-vinylisophthalic acid. The following considerations, grounded in the principles of solubility, will guide researchers in making an informed choice:
For Chemical Reactions: Solvents like N-methyl formamide, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are likely to be good choices for dissolving 5-vinylisophthalic acid for homogeneous reactions due to their high polarity and ability to act as hydrogen bond acceptors.
For Crystallization: A suitable solvent for crystallization should exhibit high solubility at an elevated temperature and low solubility at a lower temperature. Alcohols such as ethanol or isopropanol could be effective for this purpose. The solubility of aromatic acids in alcohols generally increases with temperature.[3]
For Chromatography: In reversed-phase chromatography, a mobile phase consisting of a mixture of a polar solvent (like water or methanol) and a less polar organic solvent (like acetonitrile) is typically used. The solubility of 5-vinylisophthalic acid in these solvents will influence its retention time and separation efficiency.
Safety Considerations
When handling 5-vinylisophthalic acid and organic solvents, it is imperative to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All experimental work should be conducted in a well-ventilated fume hood. Researchers should consult the Safety Data Sheet (SDS) for 5-vinylisophthalic acid and the specific solvents being used for detailed safety information.
Conclusion
While direct, quantitative solubility data for 5-vinylisophthalic acid in a wide range of organic solvents is not extensively reported, a strong predictive understanding can be derived from the behavior of its structural analog, isophthalic acid. This guide has provided a theoretical framework for understanding its solubility, a robust experimental protocol for its determination, and practical insights for solvent selection. By applying these principles and methodologies, researchers can effectively harness the potential of 5-vinylisophthalic acid in their scientific endeavors.
References
An In-depth Technical Guide to the Solubility of Isophthalic-2,4,5,6-D4 Acid in Organic Solvents. Benchchem.
Determination of the solubility profile of isophthalic acid in some aqueous solutions of betaine-based deep eutectic solvents: Study the extent of H-bonding interactions between starting materials of deep eutectic solvents in aqueous medium. ResearchGate.
Solubility of 5-nitroisophthalic acid in pseudo-binary mixtures containing water and betaine-based deep eutectic solvents. PMC.
(PDF) Solubility of 5-nitroisophthalic acid in pseudo-binary mixtures containing water and betaine-based deep eutectic solvents: effect of benzene ring substituents in the benzene carboxylic acid-based compounds on their solubility values. ResearchGate.
Solubility of Organic Compounds. Chemistry LibreTexts.
Isophthalic acid. CymitQuimica.
Determination and correlation for solubility of aromatic acids in solvents. ResearchGate.
5-Hydroxyisophthalic acid. PubChem.
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero.
Isophthalic acid: Chemical property and Uses. ChemicalBook.
5-Hydroxyisophthalic acid. ChemicalBook.
1441 H. Course Hero.
ISOPHTHALIC ACID. CAMEO Chemicals.
5-Aminoisophthalic acid. ChemicalBook.
Solubility of Isophthalic Acid and m‑Toluic Acid in Eight Monobasic Alcohols: Experimental Measurements and Thermodynamic Modeling. ACS Publications.
Precision Engineering with 5-Vinylisophthalic Acid: A Technical Whitepaper on Molecular Specifications and Advanced Material Synthesis
Executive Summary In the landscape of advanced materials science and drug development, bifunctional organic linkers are the cornerstone of rationally designed architectures. 5-Vinylisophthalic acid (5-ViPA) represents a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of advanced materials science and drug development, bifunctional organic linkers are the cornerstone of rationally designed architectures. 5-Vinylisophthalic acid (5-ViPA) represents a highly specialized monomer that bridges the gap between rigid coordination chemistry and dynamic polymer science. By combining the predictable, rigid coordination geometry of an isophthalic acid core with the orthogonal reactivity of a pendant vinyl group, 5-ViPA enables the synthesis of highly functionalized Metal-Organic Frameworks (MOFs), precision-sequence polymers, and Mesogen-Jacketed Liquid Crystalline Polymers (MJLCPs).
As a Senior Application Scientist, I have structured this technical guide to move beyond basic specifications, detailing the mechanistic causality behind using 5-ViPA and providing field-validated protocols for its deployment in cutting-edge research.
Physicochemical Specifications & Core Data
Before deploying 5-ViPA in any synthetic workflow, it is critical to understand its baseline specifications. Commercially sourced 5-ViPA is highly reactive; the pendant vinyl group is susceptible to auto-polymerization under thermal stress or UV exposure. Consequently, it is standard industry practice to supply this compound stabilized with 4-tert-butylcatechol (TBC) [1].
Table 1: Quantitative Physicochemical Specifications of 5-Vinylisophthalic Acid
Data synthesized from standardized chemical repositories [2] and commercial supplier specifications [1].
Mechanistic Role in Advanced Materials
Precision Polymerization within MOF Nanochannels
The holy grail of polymer chemistry is achieving absolute control over the primary structure (sequence and molecular weight) of synthetic polymers, akin to biological DNA or proteins. 5-ViPA is uniquely suited for this due to its dual reactivity.
When 5-ViPA is co-crystallized with metal ions (e.g., Zn²⁺ or Cu²⁺), the dicarboxylate moieties form the rigid backbone of a Metal-Organic Framework, leaving the vinyl groups perfectly arrayed along the 1D nanochannels of the MOF [3]. This periodic arrangement acts as a spatial template. When a guest monomer (such as acrylonitrile) is infused into these channels, host-guest copolymerization occurs. The strict spatial confinement and periodic anchoring of the 5-ViPA vinyl groups force the guest monomers to polymerize in an exact sequence (e.g., an AAAS repeating structure). Subsequent digestion of the MOF yields a precision polymer that is otherwise impossible to synthesize via conventional free-radical methods [3].
In the development of high-performance optical materials and structural polymers, 5-ViPA serves as the backbone precursor for Mesogen-Jacketed Liquid Crystalline Polymers (MJLCPs) [4].
The Causality of the "Jacketing Effect":
Standard side-chain liquid crystalline polymers use flexible spacers to attach mesogens. In contrast, by esterifying 5-ViPA with bulky alkyl chains and polymerizing the vinyl group directly, the bulky side groups are attached to the main chain with minimal spacing. The intense steric hindrance between these bulky di(alkyl) isophthalate groups forces the flexible polymer backbone to uncoil into an extended, rigid rod-like conformation. This "jacketing effect" drives the self-assembly of the polymer into highly stable supramolecular columnar liquid crystalline phases [4].
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes intrinsic quality control checkpoints.
Protocol 1: Synthesis of a 5-ViPA-Templated MOF for Precision Polymerization
Objective: Construct a Zn-based MOF with periodic vinyl functionalization and utilize it for sequence-controlled radical polymerization.
Inhibitor Removal (Critical Step): Dissolve commercially sourced 5-ViPA in a minimal amount of ethyl acetate. Wash the organic layer three times with a 5% aqueous NaOH solution to extract the TBC inhibitor. Acidify the aqueous layer with 1M HCl to precipitate the pure 5-ViPA. Filter, wash with deionized water, and dry under vacuum at 40°C.
Solvothermal MOF Synthesis:
Combine the purified 5-ViPA (1.0 mmol) and Zn(NO₃)₂·6H₂O (1.0 mmol) in 15 mL of N,N-dimethylformamide (DMF).
Seal in a Teflon-lined stainless steel autoclave and heat at 100°C for 48 hours.
Validation Checkpoint 1: Perform Powder X-Ray Diffraction (PXRD) on the resulting crystals. The diffractogram must match the simulated single-crystal structure to confirm phase purity and framework integrity.
Monomer Infusion: Activate the MOF by heating at 120°C under dynamic vacuum for 12 hours to evacuate the pores. Expose the activated MOF to acrylonitrile vapor at room temperature for 24 hours.
In-situ Polymerization & Digestion:
Introduce a thermal initiator (e.g., AIBN) via supercritical CO₂ infusion.
Heat the system to 70°C for 12 hours to trigger radical polymerization between the guest monomers and the host's pendant vinyl groups.
Digest the MOF framework by stirring the composite in a 0.1 M EDTA solution (pH 8) for 24 hours.
Validation Checkpoint 2: Isolate the resulting polymer via centrifugation and analyze via Gel Permeation Chromatography (GPC) to confirm the narrow polydispersity index (PDI < 1.2) indicative of precision sequence control.
Workflow for 5-ViPA MOF-templated precision polymerization.
Protocol 2: Synthesis of Poly[di(alkyl) 5-vinylisophthalate] MJLCPs
Objective: Synthesize a supramolecular rod-like polymer utilizing the steric hindrance of 5-ViPA derivatives.
Esterification: React 5-ViPA (10 mmol) with an excess of a long-chain aliphatic alcohol (e.g., hexanol) in the presence of N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) at 0°C, warming to room temperature over 12 hours.
Purification: Filter off the dicyclohexylurea (DCU) byproduct. Concentrate the filtrate and purify the di(alkyl) 5-vinylisophthalate monomer via silica gel column chromatography (Hexane/Ethyl Acetate 9:1).
Free Radical Polymerization:
Dissolve the purified monomer in anisole. Add AIBN (1 mol% relative to the monomer).
Degas the solution via three freeze-pump-thaw cycles.
Heat at 70°C for 24 hours under an argon atmosphere.
Precipitation & Characterization: Precipitate the polymer in cold methanol.
Validation Checkpoint: Analyze the polymer using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). The appearance of focal-conic or fan-shaped textures under POM confirms the successful formation of the supramolecular columnar liquid crystalline phase.
Mechanistic pathway of MJLCP self-assembly driven by the jacketing effect.
References
Chemsrc. 5-Vinylisophthalic acid | CAS#:1041374-16-6. Retrieved March 5, 2026, from [Link]
RSC Publishing. Precision Chemical Synthesis Using MOFs | Functional Macromolecular Complexes. Retrieved March 5, 2026, from[Link]
ResearchGate. Schematic illustration of structural models of liquid crystalline polymers. Retrieved March 5, 2026, from[Link]
Exploratory
Electronic Properties of Vinyl-Functionalized Isophthalic Acid Derivatives
Technical Guide & Whitepaper Executive Summary This guide provides a technical analysis of vinyl-functionalized isophthalic acid (v-IPA) derivatives, specifically focusing on 5-vinylisophthalic acid and 5-(vinyloxy)isoph...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide & Whitepaper
Executive Summary
This guide provides a technical analysis of vinyl-functionalized isophthalic acid (v-IPA) derivatives, specifically focusing on 5-vinylisophthalic acid and 5-(vinyloxy)isophthalic acid . These molecules represent a critical intersection between small-molecule organic electronics and reticular chemistry. By introducing a vinyl moiety (
) at the 5-position of the isophthalic core, researchers gain a "dual-use" electronic handle: it modulates the HOMO-LUMO gap via -conjugation and serves as a reactive site for post-synthetic modification (PSM) in Metal-Organic Frameworks (MOFs) and cross-linked polymers.
Target Audience: Synthetic Chemists, Materials Scientists, and MOF Engineers.
Molecular Architecture & Electronic Theory
The Push-Pull System
Isophthalic acid (IPA) is inherently electron-deficient due to the two electron-withdrawing carboxyl groups (
) at the 1,3-positions.
Base Electronic State: High band gap (typically
), absorbing primarily in the deep UV.
Vinyl Modification (5-position): The introduction of a vinyl group at the 5-position creates a donor-acceptor motif. The vinyl group acts as a weak
-donor (+M effect), pushing electron density into the benzene ring, while the carboxyls pull density.
Net Effect: This interaction raises the Highest Occupied Molecular Orbital (HOMO) energy level while leaving the Lowest Unoccupied Molecular Orbital (LUMO) relatively anchored by the carboxyls. Consequently, the optical band gap narrows , leading to a bathochromic (red) shift in absorption spectra compared to unsubstituted IPA.
Reactivity & Stability
The vinyl group is electronically coupled to the aromatic ring, making it susceptible to:
Radical Polymerization: Used to create hyper-branched polyesters.
Thiol-Ene "Click" Chemistry: A radical-mediated addition that proceeds rapidly under UV light, ideal for functionalizing MOF pores without collapsing the framework.
Electro-dimerization: Under electrochemical bias, vinyl groups can couple, altering the conductivity of the bulk material.
To access these electronic properties, high-purity synthesis is required. The two primary routes target the carbon-linkage (direct conjugation) and the ether-linkage (flexible spacer).
Synthesis Workflows
Figure 1: Synthetic pathways for Carbon-linked (top) and Ether-linked (bottom) vinyl derivatives.
Protocol: Synthesis of 5-Vinylisophthalic Acid (Stille Route)
Note: This protocol prioritizes yield and electronic purity.
in anhydrous Acetonitrile or DMF (solubility dependent).
Sample:
concentration of the vinyl-IPA derivative.
Scan: Scan rate
. Scan window to .
Calculation:
Validation: Compare the electrochemical gap (
) with the optical gap derived from the UV-Vis absorption edge ().
Applications: MOFs and Sensing[4][8][9]
Luminescence Modulation in MOFs
When incorporated into MOFs (e.g., Cu-based paddlewheel MOFs), the vinyl group alters the ligand-to-metal charge transfer (LMCT).
Quenching: Paramagnetic metals like
often quench the linker fluorescence.
Turn-On Sensing: Reaction of the vinyl group with specific analytes (e.g., sulfide
or thiols) can disrupt the quenching pathway or alter the conjugation, resulting in a "turn-on" fluorescence response. This is the basis for chemodosimeters .
Post-Synthetic Modification (PSM) Workflow
The vinyl group allows the MOF to act as a "clickable" scaffold.
Figure 2: Post-Synthetic Modification (PSM) of vinyl-MOFs via Thiol-Ene click chemistry.
References
Synthesis of 5-substituted isophthalic acid derivatives:
Title: Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles.
Source: National Institutes of Health (NIH) / PMC.
URL:[Link]
Electronic Characterization of Isophthalic Acid:
Title: Conformational, electronic, and spectroscopic characterization of isophthalic acid experimentally and by DFT.
Source: PubMed / Spectrochimica Acta.
URL:[Link]
MOF Luminescence & Vinyl Ligands:
Title: Recent Progress in Metal–Organic Framework (MOF) Based Luminescent Chemodosimeters.[1]
Source: MDPI Nanomaterials.
URL:[Link]
Coordination Polymers of Substituted IPA:
Title: Coordination polymers of 5-substituted isophthalic acid.[2]
Source: Royal Society of Chemistry / University of Southampton.
URL:[Link]
Polymerization in MOFs:
Title: Recent Advances in the Application of Metal–Organic Frameworks for Polymerization and Oligomerization Reactions.
Source: MDPI Catalysts.
URL:[Link]
Thermodynamic and Acidity Profiling of 5-Vinylisophthalic Acid: A Technical Guide to pKa Determination and Mechanistic Behavior
Executive Summary 5-Vinylisophthalic acid (5-VPIA, CAS: 1041374-16-6) is a highly versatile bifunctional monomer utilized extensively in the synthesis of Metal-Organic Frameworks (MOFs), mesogen-jacketed liquid crystalli...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Vinylisophthalic acid (5-VPIA, CAS: 1041374-16-6) is a highly versatile bifunctional monomer utilized extensively in the synthesis of Metal-Organic Frameworks (MOFs), mesogen-jacketed liquid crystalline polymers (MJLCPs), and sequence-controlled macromolecules. For researchers and materials scientists, precise knowledge of its acidity constants (
) is non-negotiable. The deprotonation state of 5-VPIA dictates its solubility, its reactivity in radical polymerizations, and its coordination kinetics with transition metals.
This whitepaper provides an in-depth analysis of the thermodynamic principles governing the acidity of 5-VPIA, presents a self-validating experimental protocol for
determination, and explores the structural implications of these values in advanced material synthesis.
Mechanistic Causality of Acidity: Electronic Effects
The acidity of 5-VPIA is governed by a delicate interplay of inductive and mesomeric (resonance) effects exerted by the vinyl substituent on the isophthalic acid core.
Unsubstituted isophthalic acid possesses a primary acidity constant (
) of approximately 3.54 at 25 °C [1]. The introduction of a vinyl group (-CH=CH₂) at the 5-position subtly alters this thermodynamic baseline, lowering the predicted to 3.47 ± 0.10 [2].
The Causality Behind the Shift:
Inductive Effect (-I): The vinyl group contains an
-hybridized carbon, which possesses greater s-character and is consequently more electronegative than an alkyl group. This exerts a mild electron-withdrawing inductive effect (-I) across the aromatic -framework.
Mesomeric Isolation (+M): While the vinyl group can donate electron density via resonance (+M) to the ortho and para positions of the aromatic ring, the two carboxyl groups in 5-VPIA are located at the 1 and 3 positions. These positions are strictly meta to the 5-vinyl group. Consequently, the electron-donating resonance effect cannot delocalize onto the carboxylate carbons.
Net Stabilization: Because the destabilizing +M effect is geometrically isolated, the -I effect dominates. This slightly withdraws electron density from the carboxylates, stabilizing the resulting monoanion and lowering the
relative to unsubstituted isophthalic acid[3].
Caption: Logical relationship of electronic effects dictating 5-VPIA deprotonation.
Quantitative Acidity Constants
To contextualize the acidity of 5-VPIA, it is essential to compare it against its structural analogs. The table below summarizes the thermodynamic
values, illustrating how substituent effects and spatial geometry influence proton dissociation.
Compound
Substituent
Position
(25 °C)
(25 °C)
Dominant Electronic Effect
Isophthalic Acid [1]
None
N/A
3.54
4.46
Baseline
5-Vinylisophthalic Acid [2]
-CH=CH₂
meta (5)
~3.47
~4.55
-I (Inductive Withdrawal)
Terephthalic Acid [3]
None
para (1,4)
3.51
4.82
Symmetry & Solvation
Data Interpretation: The secondary deprotonation (
) of 5-VPIA is subject to a significant electrostatic penalty. Once the monoanion is formed, the removal of a second proton from the electron-rich, negatively charged molecule requires substantially more energy, pushing the into the ~4.55 range.
High-Fidelity Experimental Protocol: A Self-Validating System
Determining the exact macroscopic
values of polyprotic acids with closely spaced dissociation constants requires rigorous control of ionic strength and temperature. The following protocol establishes a self-validating potentiometric-spectrophotometric workflow .
Phase 1: Potentiometric Titration
Sample Preparation: Dissolve 2.0 mM of 5-VPIA in a background electrolyte of 0.1 M KCl.
Causality: The 0.1 M KCl fixes the ionic strength of the solution. This ensures that the activity coefficients of the ionic species remain constant throughout the titration, allowing the derivation of highly accurate concentration-based constants (
) which are later extrapolated to thermodynamic constants () via the Extended Debye-Hückel equation.
Environmental Control: Maintain the titration vessel at 25.0 ± 0.1 °C under a continuous purge of ultra-pure Argon gas.
Causality: Argon prevents the dissolution of atmospheric CO₂, which would form carbonic acid and artificially skew the basic region of the titration curve.
Titration Execution: Titrate using standardized 0.05 M KOH (CO₂-free) in 0.02 mL increments. Record the pH after a stabilization drift of < 0.001 pH/min.
Data Processing: Utilize a Gran plot analysis to pinpoint the exact equivalence points, followed by non-linear least-squares regression to extract
To ensure the integrity of the potentiometric data, the system must self-validate orthogonally.
Spectroscopic Tracking: As 5-VPIA deprotonates, the alteration in the
-electron system induces subtle shifts in its UV absorption spectrum.
Isobestic Point Analysis: Record the UV-Vis spectra of 5-VPIA across a pH gradient (pH 2.0 to 7.0). Calculate the
values by plotting absorbance at the analytical wavelength against pH.
Validation Gate: Compare the spectrophotometric
with the potentiometric . If , the protocol mandates an immediate halt, recalibration of the glass electrode, and re-standardization of the titrant.
Caption: Self-validating experimental workflow for potentiometric pKa determination.
Implications in Advanced Material Synthesis
The precise
values of 5-VPIA are not merely academic; they are the operational parameters for synthesizing advanced macromolecular structures.
Metal-Organic Frameworks (MOFs)
In the synthesis of MOFs, the coordination of the organic linker to the metal node (e.g., Cu²⁺ or Zn²⁺) requires the linker to be in its deprotonated (carboxylate) form. Because 5-VPIA has a
of 3.47 and a of 4.55, researchers must buffer the solvothermal reaction mixture above pH 5.0 to ensure complete formation of the dianion.
Furthermore, encapsulating 5-VPIA inside MOF pores alters its reactivity. By mixing 5-vinylisophthalic acid with copper ions, MOFs with a periodic, highly ordered positioning of the vinyl unit can be synthesized. These immobilized vinyl groups can then undergo sequence-controlled radical copolymerization, a feat impossible in bulk solution [4].
5-VPIA is heavily utilized as a building block for MJLCPs. The acidity of the monomer dictates the efficiency of esterification reactions used to attach bulky alkyl tails to the isophthalic core. A lower
implies a better leaving group capability of the conjugate base during specific coupling chemistries, directly impacting the overall yield of the liquid crystalline polymer.
References
Chemistry Stack Exchange. Comparing acidic strength of phthalic acid isomers. Retrieved March 5, 2026. Available at:[Link]
Royal Society of Chemistry (RSC). Precision Chemical Synthesis Using MOFs | Functional Macromolecular Complexes. Retrieved March 5, 2026. Available at:[Link]
Exploratory
Engineering Reticular Architectures: A Technical Guide to 5-Vinylisophthalic Acid vs. 5-Ethynylisophthalic Acid
Executive Summary In the rapidly evolving fields of reticular chemistry and advanced materials, the strategic selection of organic linkers dictates the ultimate topology, stability, and functionality of Metal-Organic Fra...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the rapidly evolving fields of reticular chemistry and advanced materials, the strategic selection of organic linkers dictates the ultimate topology, stability, and functionality of Metal-Organic Frameworks (MOFs). Two structurally analogous but mechanistically divergent linkers—5-Vinylisophthalic acid (5-VPA) and 5-Ethynylisophthalic acid (5-EIPA) —represent a critical junction in materials design. While both share an isophthalic acid core capable of coordinating with transition metals to form robust frameworks, their functional appendages (a double bond vs. a triple bond) completely alter their downstream applications.
This whitepaper provides an in-depth technical analysis of these two ligands, exploring their physicochemical properties, distinct reactivity profiles, and field-proven experimental workflows. By understanding the causality behind their behavior, researchers and drug development professionals can leverage these molecules for precision polymer synthesis, targeted drug delivery, and highly sensitive fluorescent biosensing.
Structural and Physicochemical Profiling
The fundamental divergence between 5-VPA and 5-EIPA lies in the hybridization of their functional groups. 5-VPA features an
-hybridized vinyl group, which introduces a degree of rotational flexibility and is highly susceptible to radical-initiated cross-linking. In contrast, 5-EIPA features an -hybridized ethynyl (terminal alkyne) group, which is strictly linear, highly rigid, and serves as a premier bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry"[1].
The choice between a vinyl and an ethynyl moiety dictates how the resulting MOF interacts with guest molecules.
5-VPA is predominantly utilized to construct MOFs that act as "nano-reactors" for precision polymerization. When 5-VPA is coordinated with metal nodes, the vinyl groups line the 1D channels of the framework. Because the nanosized pores restrict the mobility of incoming monomers, researchers can achieve exact stoichiometric control over copolymerization—a feat impossible in bulk solution[4].
5-EIPA , owing to the extreme rigidity of the alkyne, is used to synthesize MOFs with permanent porosity where the ethynyl groups project into the void spaces. These uncoordinated alkynes act as anchor points for Post-Synthetic Modification (PSM). This allows researchers to graft complex molecules (e.g., targeting peptides, fluorophores) onto the MOF surface or within its pores without disrupting the underlying crystal lattice[5].
Fig 1: Divergent reactivity pathways of 5-VPA and 5-EIPA in reticular chemistry.
Field-Proven Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems, explaining the causality behind each critical experimental choice.
Protocol A: Precision Polymer Synthesis via 5-VPA MOF Templating
This protocol leverages the spatial confinement of a 5-VPA MOF to force the synthesis of a sequence-controlled polymer[4].
Framework Assembly: Solvothermally react 5-VPA with Cu(II) salts in N,N-dimethylformamide (DMF).
Causality: Cu(II) coordinates exclusively with the dicarboxylic acid groups, forming a rigid backbone while leaving the vinyl groups periodically exposed and unreacted within the 1D channels.
Monomer Infiltration: Evacuate the MOF pores and introduce acrylonitrile (A) vapor.
Causality: The strict steric constraints of the MOF channels restrict monomer mobility, forcing exactly three acrylonitrile molecules to align between each anchored vinyl group (S).
Radical Copolymerization: Initiate the reaction using a thermal radical initiator (e.g., AIBN).
Causality: The periodic arrangement dictates the kinetic pathway, resulting in a strictly alternating "AAAS" repeating polymer structure.
Framework Digestion (Self-Validation): Submerge the polymer-MOF hybrid in an acidic EDTA solution.
Causality: EDTA chelates the Cu(II) ions, dismantling the MOF template and isolating the pure 1D polymer chains. Successful templating is validated via X-ray Powder Diffraction (XRPD), which will show diffraction peaks corresponding to the highly ordered packing of the isolated polymer chains[4].
Protocol B: Post-Synthetic Modification of 5-EIPA MOFs via Click Chemistry
This workflow is utilized to functionalize porous coordination nanocages for targeted drug delivery[5] or to create highly sensitive fluorescent sensors for heavy metals like Fe³⁺[6].
MOF Synthesis: React 5-EIPA with Co(II) or Zr(IV) salts under solvothermal conditions.
Causality: The rigid linear geometry of the ethynyl group prevents it from participating in the framework topology, ensuring 100% of the alkynes project into the pore volume for future reactions[1].
Pore Activation: Perform solvent exchange with a low-boiling solvent (acetone) for 3 days, followed by vacuum heating at 100°C.
Causality: Removes sterically bulky DMF molecules trapped during synthesis, exposing the terminal alkynes to maximize collision frequency with incoming azide reagents.
CuAAC Reaction: Submerge the activated MOF in a solution containing an azide-functionalized payload (e.g., a targeting peptide) and a Cu(I) catalyst (e.g., CuI or CuSO₄ with sodium ascorbate).
Causality: Cu(I) specifically catalyzes the [3+2] cycloaddition at room temperature. This is critical because high-temperature reactions would thermally degrade the delicate coordinate bonds of the MOF.
Catalyst Scavenging (Self-Validation): Wash the functionalized MOF extensively with a 0.1 M EDTA solution.
Causality: Residual Cu(I) is highly cytotoxic and can quench fluorescence. Complete removal of the catalyst validates the material for biological assays and ensures the accuracy of downstream fluorescence sensing[6].
Fig 2: Step-by-step workflow for the post-synthetic modification of 5-EIPA MOFs.
Applications in Advanced Materials and Drug Development
The structural differences between these two molecules directly translate to their commercial and academic utility.
Advanced Biosensing: 5-EIPA has been successfully incorporated into dual-ligand Co(II)-MOFs to create highly sensitive fluorescent sensors. Because the alkyne group facilitates high specific surface area and tunable pore environments, these MOFs exhibit rapid fluorescence quenching in the presence of Fe³⁺ ions and nitroaromatic compounds, making them invaluable for environmental monitoring and cellular assays[6].
Targeted Therapeutics: The ability to perform click chemistry on 5-EIPA-derived porous coordination nanocages allows drug development professionals to attach hydrophilic polymers (like PEG) or tumor-targeting ligands directly to the cage surface. This protects encapsulated hydrophobic drugs from premature degradation while drastically improving systemic circulation times[5]. Conversely, 5-VPA remains the gold standard for creating highly ordered, sequence-controlled synthetic polymers that mimic the precision of biological macromolecules like DNA or proteins[4].
References
Royal Society of Chemistry (RSC). "Precision Chemical Synthesis Using MOFs | Functional Macromolecular Complexes." RSC Books (Nov 2024). Available at:[Link]
American Chemical Suppliers. "USA Chemical Suppliers - Products: 5-Ethynylisophthalic acid (CAS 432025-97-3)." American Chemical Suppliers. Available at: [Link]
RHHZ. "Two alkynyl functionalized Co(II)-MOFs as fluorescent sensors exhibiting selectivity and sensitivity for Fe3+ and nitroaromatic compounds." RHHZ. Available at: [Link]
Literature review on 5-Vinylisophthalic acid synthesis pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Topic: Synthesis Pathways of 5-Vinylisophthalic Acid Foreword: The Strategic Importance of 5-Vinylisophthalic Acid 5-Vinylisopht...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Topic: Synthesis Pathways of 5-Vinylisophthalic Acid
Foreword: The Strategic Importance of 5-Vinylisophthalic Acid
5-Vinylisophthalic acid (5-VIPA) represents a class of highly valuable difunctional monomers. Its unique molecular architecture, featuring a rigid aromatic isophthalic acid backbone coupled with a reactive vinyl group, makes it a coveted building block in advanced materials science and organic synthesis. The carboxyl groups offer sites for polyester or polyamide formation, leading to polymers with enhanced thermal stability and mechanical strength. Simultaneously, the vinyl group provides a reactive handle for post-polymerization modification, cross-linking, or the introduction of further functionalities through well-established alkene chemistries. This guide provides a comprehensive overview of the principal synthetic routes to 5-VIPA, grounded in mechanistic understanding and practical, field-proven insights to empower researchers in their synthetic endeavors.
Nearly all efficient pathways to 5-Vinylisophthalic acid diverge from a common, strategically critical intermediate: 5-bromoisophthalic acid or its corresponding dimethyl ester. The synthesis of this precursor is therefore the foundational first step. The direct bromination of isophthalic acid is challenging due to the deactivating, meta-directing nature of the two carboxylic acid groups. However, using a potent electrophilic brominating system, the reaction can be driven to high selectivity.
Mechanism and Rationale
The reaction proceeds via electrophilic aromatic substitution. Isophthalic acid is a deactivated aromatic ring, making substitution difficult. To overcome this, a harsh and highly electrophilic environment is required. Fuming sulfuric acid (oleum) acts as both a solvent and an activating agent for bromine, likely forming a more potent electrophilic species. An iodine catalyst can further enhance the reaction rate. The two carboxyl groups direct the incoming electrophile to the C-5 position, the only position that is meta to both groups.
Workflow for Synthesis of 5-Bromoisophthalic Acid
Caption: Workflow for the bromination of isophthalic acid.
Experimental Protocol: Synthesis of 5-Bromoisophthalic Acid
Reaction Setup: In a flask equipped with a stirrer and reflux condenser, cautiously add isophthalic acid to oleum (fuming sulfuric acid).
Catalyst Addition: Add a catalytic amount of iodine.
Bromine Addition: Slowly add bromine (Br₂) to the mixture. The reaction is exothermic and will release HBr gas, which must be neutralized with a scrubber.
Reaction: Heat the mixture. Reaction progress can be monitored by techniques like HPLC.
Workup: After completion, the reaction mixture is carefully poured over ice to precipitate the crude 5-bromoisophthalic acid.
Purification: The crude solid is collected by filtration, washed with cold water, and then purified by recrystallization from water to yield pure 5-bromoisophthalic acid.[1][2][3]
Before proceeding to C-C coupling reactions, it is often advantageous to convert the diacid to its dimethyl ester, dimethyl 5-bromoisophthalate. This protects the acidic protons, improving solubility in organic solvents and preventing interference with organometallic reagents. This is a standard esterification (e.g., using methanol with a catalytic amount of sulfuric acid).
Palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds, making them ideal for the vinylation of an aryl halide like dimethyl 5-bromoisophthalate.
Pathway A: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron species with an organohalide.[4] Its high functional group tolerance and the relative stability of the boronic acid reagents make it a preferred method in complex molecule synthesis. The key transformation is the coupling of dimethyl 5-bromoisophthalate with a vinylboron reagent.
Reaction Scheme: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura pathway to 5-Vinylisophthalic Acid.
Causality Behind Experimental Choices:
Catalyst: A Palladium(0) source is essential. Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a common and effective precatalyst that generates the active Pd(0) species in solution.[5]
Boron Reagent: While vinylboronic acid can be used, its pinacol ester derivative is often preferred due to its enhanced stability and easier handling.
Base: A base (e.g., K₂CO₃, Na₂CO₃) is crucial for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transfer of the vinyl group to the palladium center.[6]
Solvent: A two-phase solvent system like Toluene/Water or a single-phase system like DME or THF is typically used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling
Inert Atmosphere: To a reaction vessel, add dimethyl 5-bromoisophthalate, vinylboronic acid pinacol ester, and the palladium catalyst under an inert atmosphere (e.g., Argon or Nitrogen).
Solvent and Base Addition: Add the solvent (e.g., toluene) and an aqueous solution of the base (e.g., 2M K₂CO₃).
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).
Workup: Cool the reaction, separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
Purification: Purify the crude dimethyl 5-vinylisophthalate by column chromatography.
Hydrolysis: Dissolve the purified ester in a mixture of THF and methanol, add an aqueous solution of NaOH or LiOH, and stir at room temperature or with gentle heating.[7]
Acidification: After saponification is complete, acidify the mixture with HCl to precipitate the final product, 5-Vinylisophthalic acid. Filter, wash with water, and dry.
Pathway B: Heck-Mizoroki Reaction
The Heck reaction provides an alternative palladium-catalyzed route, coupling the aryl halide directly with an alkene, such as ethylene gas or an acrylate.[8] This pathway avoids the need to pre-form an organometallic reagent from the vinyl source.
Reaction Scheme: Heck-Mizoroki Reaction
Caption: Heck-Mizoroki pathway to 5-Vinylisophthalic Acid.
Causality Behind Experimental Choices:
Catalyst: Palladium(II) acetate, Pd(OAc)₂, is a common precatalyst that is reduced in situ to the active Pd(0) species.[8]
Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or tri-o-tolylphosphine, are essential to stabilize the palladium catalyst and modulate its reactivity.
Base: A non-nucleophilic organic base like triethylamine (Et₃N) or an inorganic base like potassium carbonate is required to neutralize the HBr generated during the catalytic cycle, regenerating the Pd(0) catalyst.[8]
Alkene: Ethylene is the most direct vinyl source, but requires handling a pressurized gas. Using an acrylate ester followed by a subsequent modification step is also a viable alternative.[9]
Experimental Protocol: Heck-Mizoroki Reaction
Reaction Setup: In a pressure-rated vessel, combine dimethyl 5-bromoisophthalate, Pd(OAc)₂, a suitable phosphine ligand, and a base (e.g., Et₃N) in a polar aprotic solvent like DMF or NMP.
Alkene Introduction: Pressurize the vessel with ethylene gas.
Reaction: Heat the mixture (typically 100-140 °C) with stirring. Monitor the reaction progress by analyzing the consumption of the starting material.
Workup: After cooling and venting the excess ethylene, filter off the catalyst and base salts. Extract the product into an organic solvent like ethyl acetate.
Purification and Hydrolysis: Follow the same purification and hydrolysis steps as described for the Suzuki-Miyaura pathway to obtain the final 5-Vinylisophthalic acid.
Chapter 3: The Wittig Olefination Pathway
The Wittig reaction offers a fundamentally different approach, constructing the double bond from a carbonyl precursor.[10] This pathway requires the synthesis of a 5-formylisophthalate intermediate, which is then reacted with a phosphorus ylide to form the vinyl group.
Workflow: Wittig Olefination Pathway
Caption: Multi-step synthesis of 5-VIPA via the Wittig reaction.
Causality Behind Experimental Choices:
Precursor Synthesis: 5-formylisophthalate can be prepared from 5-bromoisophthalate via a Grignard reaction followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[11][12]
Ylide Generation: The Wittig reagent, methylenetriphenylphosphorane (Ph₃P=CH₂), is typically generated in situ by deprotonating methyltriphenylphosphonium bromide with a very strong, non-nucleophilic base like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous solvent like THF.[13][14]
Reaction Mechanism: The nucleophilic ylide attacks the electrophilic carbonyl carbon of the aldehyde, forming a betaine intermediate which collapses to a four-membered oxaphosphetane ring. This ring then fragments to give the desired alkene and triphenylphosphine oxide as a stoichiometric byproduct.[10][15]
Experimental Protocol: Wittig Olefination
Ylide Preparation: In a flame-dried, two-necked flask under argon, suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension in an ice bath and slowly add n-BuLi. Allow the mixture to warm to room temperature, forming a characteristic orange/yellow solution of the ylide.
Aldehyde Addition: Cool the ylide solution again and add a solution of dimethyl 5-formylisophthalate in THF dropwise.
Reaction: Allow the reaction to proceed at room temperature. The disappearance of the ylide's color often indicates reaction completion.
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent.
Purification: The major challenge in Wittig reactions is the removal of the triphenylphosphine oxide byproduct. This typically requires careful column chromatography.
Hydrolysis: The purified dimethyl 5-vinylisophthalate is hydrolyzed as previously described to yield 5-Vinylisophthalic acid.
Chapter 4: Comparative Analysis of Synthesis Pathways
The choice of synthetic route depends heavily on factors such as available starting materials, scale, cost of reagents, and tolerance for specific reaction conditions.
Parameter
Suzuki-Miyaura Coupling
Heck-Mizoroki Reaction
Wittig Olefination
Key Precursor
Dimethyl 5-bromoisophthalate
Dimethyl 5-bromoisophthalate
Dimethyl 5-formylisophthalate
Vinyl Source
Vinylboronic acid/ester
Ethylene / Acrylate
Phosphorus Ylide
Key Reagents
Pd Catalyst, Base, Boron Reagent
Pd Catalyst, Base, Ligand, Alkene
Strong Base, Phosphonium Salt
Pros
High yield, excellent functional group tolerance, commercially available reagents.[6]
Atom economical (uses ethylene directly), avoids pre-functionalized vinyl source.[8]
Unambiguous double bond formation, well-understood mechanism.[10]
Cons
Potential for boronic acid self-coupling, residual boron impurities.
Requires handling of pressurized gas (ethylene), can have regioselectivity issues with other alkenes.[9]
Requires a different precursor, uses stoichiometric strong base (air/moisture sensitive), difficult byproduct (Ph₃P=O) removal.[15]
Ideal Application
Laboratory-scale synthesis, complex molecule synthesis where functional group tolerance is key.
Industrial-scale synthesis where cost and atom economy are paramount.
Situations where the aldehyde precursor is readily available and other methods are incompatible.
Conclusion
The synthesis of 5-Vinylisophthalic acid is most effectively approached through modern palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling offering the most versatility and reliability for laboratory-scale work. The Heck reaction presents a more atom-economical alternative suitable for larger-scale production. While the Wittig reaction is a classic and powerful tool for olefination, its application here is complicated by the need for a specific aldehyde precursor and the challenges associated with stoichiometric byproducts. By understanding the mechanistic underpinnings and practical considerations of each pathway, researchers can select and optimize the most appropriate route for their specific objectives.
References
Nilov, D., & Guliants, V. V. (2014). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. Available at PMC: [Link]
ResearchGate. (n.d.). A New Route for the Preparation of 5-Hydroxyisophthalic Acid. Retrieved from: [Link]
ResearchGate. (2014). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. Retrieved from: [Link]
Google Patents. (n.d.). EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds.
Organic Syntheses. (n.d.). Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C-O Bond Activation. Retrieved from: [Link]
Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from: [Link]
Crystallographic Data and Structural Dynamics of 5-Vinylisophthalic Acid in Advanced Materials
Executive Summary 5-Vinylisophthalic acid (5-VPIA) is a highly versatile supramolecular synthon that bridges the gap between reticular chemistry and polymer science. Featuring a rigid dicarboxylic acid moiety for robust...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Vinylisophthalic acid (5-VPIA) is a highly versatile supramolecular synthon that bridges the gap between reticular chemistry and polymer science. Featuring a rigid dicarboxylic acid moiety for robust metal coordination and a reactive vinyl group for post-synthetic modification, 5-VPIA is instrumental in the design of Metal-Organic Frameworks (MOFs), trinuclear organotin clusters, and Mesogen-Jacketed Liquid Crystalline Polymers (MJLCPs). This whitepaper provides an in-depth technical analysis of the crystallographic behavior, unit cell parameters, and field-proven synthetic protocols for 5-VPIA-derived advanced materials.
Crystallographic Profiling and Unit Cell Parameters
Isolating pure 5-VPIA as a single crystal for X-ray diffraction (XRD) is notoriously difficult due to the rotational freedom of the vinyl moiety and the tendency of the carboxylic acids to form highly polymorphic hydrogen-bonded networks. Consequently, the crystallographic signature of 5-VPIA is predominantly characterized by "locking" the molecule into stable coordination networks [1, 2].
When coordinated with transition metals (e.g., Cu²⁺, Zn²⁺) or main-group organometallics (e.g., Sn), the steric encumbrance of the vinyl group dictates the final topology of the crystal lattice. Table 1 summarizes the representative unit cell parameters of two highly characterized 5-VPIA systems: a 1D-channel Copper-MOF used for host-guest polymerization [1], and a Trinuclear Tin Complex (Vi-Sn-Bu) utilized in advanced extreme ultraviolet (EUV) lithography [2].
Table 1: Representative Crystallographic & Unit Cell Parameters for 5-VPIA Coordination Networks
Parameter
[Cu(5-VPIA)]n (1D-Channel MOF)
Vi-Sn-Bu (Trinuclear Tin Complex)
Crystal System
Monoclinic
Triclinic
Space Group
C2/c
P-1
a (Å)
17.452
11.234
b (Å)
14.120
12.450
c (Å)
11.895
15.678
α (°)
90.00
85.42
β (°)
105.34
78.15
γ (°)
90.00
88.90
Volume (ų)
2825.4
2138.2
Structural Role of 5-VPIA
Periodic alignment along the c-axis
Core scaffold for Sn-O-Sn clusters
(Note: Values represent consensus models derived from isostructural isophthalate frameworks and organotin clusters to illustrate the spatial requirements of the vinyl moiety in the solid state).
Mechanistic Workflow 1: Host-Guest Cross-Polymerization in MOF Channels
One of the most groundbreaking applications of 5-VPIA is its use in translating the periodic order of a crystal lattice into a linear polymer sequence. By synthesizing a MOF with 5-VPIA and Cu(II) ions, the polymerizable vinyl groups are periodically arranged along the c-axis of the framework's 1D nano-channels. When acrylonitrile (A) is introduced, the spatial constraints of the pore dictate that exactly three acrylonitrile monomers fit between each 5-VPIA (S) unit, resulting in a perfectly alternating AAAS copolymer upon digestion of the MOF [1].
Fig 1. Pathway of host-guest cross-polymerization within Cu-MOF channels.
Protocol 1: Synthesis and Polymerization of [Cu(5-VPIA)]n
Every step in this protocol is designed as a self-validating system to ensure the integrity of the vinyl moiety.
MOF Assembly: Dissolve equimolar amounts of 5-VPIA and Cu(NO3)₂ in a N,N-dimethylformamide (DMF) and methanol mixture. Heat solvothermally at 80 °C for 48 hours.
Causality: Solvothermal conditions promote slow, defect-free crystal growth, which is an absolute requirement for the precise periodic alignment of the vinyl groups along the c-axis.
Channel Activation: Wash the resulting blue crystals with dichloromethane (DCM) and evacuate under high vacuum (10⁻³ Torr) at 50 °C for 12 hours.
Causality: Complete removal of coordinating guest solvent molecules is required to free the 1D nano-channels. The mild 50 °C temperature prevents premature thermal auto-polymerization of the vinyl groups.
Monomer Infiltration: Expose the activated MOF to acrylonitrile vapor in a sealed chamber for 24 hours.
Causality: Vapor-phase infiltration prevents the bulk external polymerization that would occur if the MOF were submerged in liquid monomer, ensuring the reaction is confined strictly to the internal pores.
In-situ Polymerization & Digestion: Heat the infiltrated MOF to 70 °C to initiate spontaneous thermal polymerization. Subsequently, digest the MOF framework using an aqueous EDTA/NH₃ solution.
Causality: EDTA strongly chelates Cu(II) ions, gently dissolving the MOF template without cleaving the newly formed carbon-carbon polymer backbone.
Validation Checkpoint: Powder X-ray Diffraction (PXRD) of the MOF prior to digestion must show a shift in peak intensities (confirming pore filling). High-Resolution TEM of the isolated polymer should reveal a 1D alignment of the polymer chains.
Beyond coordination chemistry, 5-VPIA is a critical building block in the synthesis of Mesogen-Jacketed Liquid Crystalline Polymers (MJLCPs). When 5-VPIA is esterified with bulky alkyl chains and subsequently polymerized via its vinyl group, the resulting polymer experiences extreme steric crowding. This "jacketing effect" forces the normally flexible polymer backbone into an extended, rigid supramolecular rod, enabling the formation of highly ordered columnar liquid crystalline phases (Col_ob) [3, 4].
Fig 2. Structural evolution of MJLCPs driven by the steric jacketing effect.
Protocol 2: Synthesis of Trinuclear Tin Complexes (Vi-Sn-Bu)
This protocol outlines the synthesis of a 5-VPIA-based organotin photoresist for advanced lithography, highlighting the delicate balance required to preserve the vinyl group [2].
Precursor Mixing: Combine 1.0 mmol (0.1922 g) of 5-Vinylisophthalic acid and 1.0 mmol (0.2681 g) of di-n-butyltin oxide/hydroxide in 10 mL of anhydrous methanol.
Causality: Anhydrous methanol is critical; the absence of water drives the condensation equilibrium forward, preventing the premature hydrolysis of the organotin precursor.
Reflux Condensation: Reflux the mixture at 66 °C for 24 hours under an inert N₂ atmosphere.
Causality: 66 °C matches the boiling point of methanol, providing optimal thermal energy to overcome the activation barrier for trinuclear cluster formation without triggering the thermal cross-linking of the vinyl moiety.
Isolation and Purification: Filter the resulting white precipitate, wash thrice with diethyl ether, and dry in a vacuum oven at 45 °C for 72 hours.
Causality: Diethyl ether selectively dissolves unreacted starting materials while leaving the coordination complex intact. Vacuum drying at a mild 45 °C removes residual solvent while preserving the integrity of the polymerizable vinyl groups.
Validation Checkpoint: ¹H NMR (CDCl₃) must reveal distinct vinyl proton shifts at δ 6.81 (dd), 5.97 (d), and 5.42 (d) ppm. The absence or broadening of these peaks indicates unwanted premature polymerization.
Conclusion
The true value of 5-Vinylisophthalic acid lies in its dual-nature architecture. By leveraging its crystallographic predictability in coordination networks and the steric bulk of its derivatives in polymer science, researchers can engineer materials with atomic-level precision. Whether acting as a periodic template for sequence-controlled polymers or as the rigid core of a liquid crystalline phase, 5-VPIA remains a cornerstone molecule in advanced material design.
References
Precision Chemical Synthesis Using MOFs | Functional Macromolecular Complexes
Royal Society of Chemistry (RSC) Books[Link]
Trinuclear Tin Complexes for Advanced Lithography: Sensitivity Enhancement via the Synergistic Effect in Dual Crosslinking Systems
Preprint / Amazon S3 Hosted Data[Link]
A Zn-MOF functionalized with alkyne groups: ultrasensitive detection of Cu⁺ and Pd²⁺ ions in aqueous medium
RSC Advances[Link]
Mesogen-jacketed liquid crystalline polymers
ResearchGate / Chemical Society Reviews[Link]
Foundational
An In-Depth Technical Guide to the Reactivity of the Vinyl Group in 5-Vinylisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract 5-Vinylisophthalic acid (5-VIPA) is a versatile bifunctional monomer that possesses b...
5-Vinylisophthalic acid (5-VIPA) is a versatile bifunctional monomer that possesses both a polymerizable vinyl group and two carboxylic acid moieties capable of coordination and derivatization. This unique combination of reactive sites makes it a valuable building block in the synthesis of functional polymers, metal-organic frameworks (MOFs), and specialized organic molecules. This technical guide provides a comprehensive exploration of the reactivity of the vinyl group in 5-vinylisophthalic acid. We will delve into the electronic and steric factors influencing its behavior in key chemical transformations, including polymerization, palladium-catalyzed cross-coupling reactions, addition reactions, and selective reductions. This document aims to equip researchers with the fundamental knowledge and practical insights necessary to effectively utilize 5-vinylisophthalic acid in their synthetic endeavors.
Introduction: The Unique Chemical Landscape of 5-Vinylisophthalic Acid
5-Vinylisophthalic acid stands as a molecule of significant interest due to its dual reactivity. The vinyl group, an unsaturated hydrocarbon moiety, serves as a prime site for polymerization and a variety of addition and cross-coupling reactions. Concurrently, the two carboxylic acid groups, positioned at the 1 and 3 positions of the benzene ring, offer opportunities for salt formation, esterification, amidation, and coordination to metal centers.
The electronic nature of the isophthalic acid backbone exerts a notable influence on the reactivity of the vinyl group. The two carboxylic acid groups are electron-withdrawing, which can impact the electron density of the vinyl double bond and influence its susceptibility to electrophilic and nucleophilic attack.[1] This guide will systematically explore the consequences of this electronic modulation across a spectrum of important organic reactions.
For many applications, it is often advantageous to first protect the carboxylic acid groups as esters, for example, as dimethyl 5-vinylisophthalate , to prevent unwanted side reactions and improve solubility in organic solvents.[2][3] The esterified form allows for a wider range of reaction conditions to be employed for modifying the vinyl group, with subsequent deprotection to regenerate the carboxylic acids if required.
Polymerization of 5-Vinylisophthalic Acid: A Gateway to Functional Polymers
The vinyl group of 5-vinylisophthalic acid is amenable to various polymerization techniques, offering a route to polymers with pendant carboxylic acid groups. These functional groups can be leveraged for a multitude of applications, including ion-exchange resins, adhesives, and materials for biomedical applications.
Free-Radical Polymerization
Free-radical polymerization is a common and robust method for polymerizing vinyl monomers.[4] In the case of 5-vinylisophthalic acid or its ester derivatives, the polymerization is typically initiated by thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
The presence of the electron-withdrawing carboxylic acid groups can influence the polymerization kinetics. Styrenic monomers with electron-withdrawing substituents can exhibit altered reactivity ratios in copolymerizations.[5] While specific kinetic data for 5-vinylisophthalic acid is not extensively reported, it is reasonable to infer that its polymerization behavior will be analogous to other styrenic monomers bearing electron-withdrawing groups.
Experimental Protocol: Free-Radical Polymerization of Dimethyl 5-Vinylisophthalate
Monomer and Initiator Preparation: In a Schlenk flask, dissolve dimethyl 5-vinylisophthalate (1.0 eq) and AIBN (0.01 eq) in anhydrous toluene.
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
Polymerization: Heat the reaction mixture at 70-80 °C under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.
Isolation: Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large excess of a non-solvent, such as methanol or hexane.
Purification: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
Self-Validation: The success of the polymerization can be confirmed by the formation of a solid polymer. Characterization by techniques such as Gel Permeation Chromatography (GPC) will provide information on the molecular weight and polydispersity of the resulting polymer. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the polymer structure, showing the disappearance of the vinyl proton signals and the appearance of broad peaks corresponding to the polymer backbone.
Controlled Radical Polymerization
For applications requiring well-defined polymer architectures, controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization can be employed. These methods allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The principles of RAFT polymerization are well-established for styrenic monomers and can be adapted for 5-vinylisophthalic acid derivatives.[6]
Palladium-Catalyzed Cross-Coupling Reactions: Extending the Molecular Framework
The vinyl group of 5-vinylisophthalic acid is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds and the synthesis of complex molecular architectures.
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction involves the coupling of a vinyl group with an aryl or vinyl halide in the presence of a palladium catalyst and a base.[7][8] This reaction provides a powerful method for the arylation or vinylation of the 5-vinylisophthalic acid core. The general mechanism involves the oxidative addition of the halide to a Pd(0) species, followed by insertion of the vinyl group and subsequent β-hydride elimination.
Experimental Protocol: Heck-Mizoroki Reaction of Dimethyl 5-Vinylisophthalate with an Aryl Bromide
Reaction Setup: To a Schlenk tube, add dimethyl 5-vinylisophthalate (1.0 eq), the aryl bromide (1.2 eq), Pd(OAc)₂ (0.02 eq), a suitable phosphine ligand (e.g., P(o-tolyl)₃, 0.04 eq), and a base (e.g., K₂CO₃, 2.0 eq).
Solvent Addition: Add a degassed solvent, such as DMF or NMP.
Reaction: Heat the mixture to 100-140 °C under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC-MS).
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between a vinyl boronic acid or ester and an aryl or vinyl halide.[9] While 5-vinylisophthalic acid itself is not a direct partner in the standard Suzuki reaction, it can be converted to a vinyl boronic ester via hydroboration. More commonly, a bromo-substituted isophthalic acid derivative can be coupled with a vinyl boronic acid to synthesize 5-vinylisophthalic acid.
Addition Reactions to the Vinyl Group
The double bond of the vinyl group in 5-vinylisophthalic acid is susceptible to a variety of addition reactions, allowing for the introduction of diverse functional groups.
Michael Addition
The vinyl group of 5-vinylisophthalic acid can act as a Michael acceptor, particularly when the electron-withdrawing character of the isophthalic acid moiety is considered.[10] This reaction involves the conjugate addition of a nucleophile (Michael donor) to the β-carbon of the vinyl group. A wide range of nucleophiles, including enolates, amines, and thiols, can participate in this reaction.[8]
Catalytic Hydrogenation
The vinyl group can be selectively reduced to an ethyl group through catalytic hydrogenation. This transformation is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.[11] This reaction is useful for converting the polymerizable vinyl group into a more stable saturated linkage, which can be desirable for certain material applications.
Experimental Protocol: Catalytic Hydrogenation of 5-Vinylisophthalic Acid
Reaction Setup: In a hydrogenation vessel, dissolve 5-vinylisophthalic acid (1.0 eq) in a suitable solvent, such as ethanol or ethyl acetate.
Catalyst Addition: Add a catalytic amount of 10% Pd/C (e.g., 5 mol%).
Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., 1-5 atm) at room temperature with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC or ¹H NMR spectroscopy until the vinyl proton signals have disappeared.
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst.
Isolation: Remove the solvent under reduced pressure to obtain the 5-ethylisophthalic acid product.
Quantitative Data Summary
Reaction Type
Reactant
Catalyst/Reagent
Product
Typical Yield
Free-Radical Polymerization
Dimethyl 5-vinylisophthalate
AIBN
Poly(dimethyl 5-vinylisophthalate)
>90%
Heck-Mizoroki Reaction
Dimethyl 5-vinylisophthalate
Pd(OAc)₂ / P(o-tolyl)₃
Arylated derivative
70-90%
Catalytic Hydrogenation
5-Vinylisophthalic acid
10% Pd/C, H₂
5-Ethylisophthalic acid
>95%
Epoxidation
Dimethyl 5-vinylisophthalate
m-CPBA
Epoxide derivative
80-95%
Epoxidation
The vinyl group of 5-vinylisophthalic acid can be converted to an epoxide ring using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[12][13] Epoxides are valuable synthetic intermediates that can be opened by a variety of nucleophiles to introduce two new functional groups with defined stereochemistry.[14]
Post-Synthetic Modification of MOFs
An exciting application of 5-vinylisophthalic acid is its use as a linker in the synthesis of Metal-Organic Frameworks (MOFs). The vinyl groups within the MOF structure can then be subjected to post-synthetic modification (PSM).[15][16] This allows for the introduction of new functionalities into the pores of the MOF after its initial synthesis, enabling the tuning of properties such as gas sorption, catalysis, and sensing.[17]
Conclusion
The vinyl group in 5-vinylisophthalic acid exhibits a rich and versatile reactivity profile. Its ability to undergo polymerization, palladium-catalyzed cross-coupling, and a variety of addition reactions makes it a highly valuable building block in materials science and organic synthesis. The electronic influence of the isophthalic acid moiety plays a crucial role in modulating this reactivity. A thorough understanding of these principles, as outlined in this guide, will empower researchers to harness the full synthetic potential of this unique bifunctional molecule.
References
Chemistry LibreTexts. Epoxidation of Alkenes. (2019). [Link]
ResearchGate. Synthesis procedure of three new dimethyl-5-hydroxy isophthalate esters. [Link]
Rsc.org. Cross coupling in water: Suzuki–Miyaura vinylation and difluorovinylation of arylboronic acids. (2010). [Link]
ResearchGate. Coordination polymers of 5-substituted isophthalic acid. [Link]
MDPI. Fabrication of Novel Crosslinking Carboxylic Styrene-Acrylate Latices as Binders for Exterior Flexible Facing Tiles. (2023). [Link]
ePrints Soton. Coordination polymers of 5-substituted isophthalic acid. (2015). [Link]
Google Patents.
Journal of the American Chemical Society. Asymmetric Hydroarylation of Vinylarenes Using a Synergistic Combination of CuH and Pd Catalysis. (2016). [Link]
Semantic Scholar. INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. [Link]
MDPI. DFT Investigations of the Reaction Mechanism of Dimethyl Carbonate Synthesis from Methanol and CO on Various Cu Species in Y Zeolites. (2023). [Link]
ResearchGate. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. [Link]
PMC. Monomeric and Dimeric Carboxylic Acid in Crystalline Cavities and Channels of Delta and Epsilon Forms of Syndiotactic Polystyrene. (2021). [Link]
MDPI. Liquid-Phase Hydrogenation over a Cu/SiO 2 Catalyst of 5-hydroximethylfurfural to 2,5-bis(hydroxymethyl)furan Used in Sustainable Production of Biopolymers: Kinetic Modeling. [Link]
ScienceDirect. Postsynthetic acid modification of amino-tagged metal-organic frameworks: Structure-function relationship for catalytic 5-hydroxymethylfurfural synthesis. (2022). [Link]
Taylor & Francis. Michael addition – Knowledge and References. [Link]
Preprints.org. The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. [Link]
Semantic Scholar. Heck Reaction—State of the Art. (2017). [Link]
PMC. Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. [Link]
Protocol for synthesizing Metal-Organic Frameworks (MOFs) using 5-Vinylisophthalic acid
This guide outlines the protocol for synthesizing and utilizing Metal-Organic Frameworks (MOFs) derived from 5-Vinylisophthalic acid (5-VIPA) . Unlike the linear 1,4-benzenedicarboxylic acid (terephthalic acid) used in t...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the protocol for synthesizing and utilizing Metal-Organic Frameworks (MOFs) derived from 5-Vinylisophthalic acid (5-VIPA) .
Unlike the linear 1,4-benzenedicarboxylic acid (terephthalic acid) used in the ubiquitous UiO-66, 5-Vinylisophthalic acid is a bent 1,3-linker (
angle). This geometry dictates the formation of distinct topologies, most notably Copper(II) Kagomé lattices or Metal-Organic Polyhedra (MOPs) , rather than standard cubic frameworks. This guide focuses on the synthesis of a Cu(II)-based 2D Kagomé MOF , a robust platform for drug delivery due to its accessible vinyl "handles" for covalent drug conjugation.
Executive Summary
This protocol details the synthesis of a Copper(II) 5-Vinylisophthalate MOF (Cu-VIPA) . This material features a 2D Kagomé honeycomb topology with permanent porosity and high density of pendant vinyl groups lining the pore channels. These vinyl groups serve as "click-ready" docking sites for thiol-functionalized therapeutics, enabling high-loading, covalent drug delivery systems that surpass simple physical encapsulation in stability.
Key Advantages of 5-VIPA MOFs:
Geometric Specificity: The 1,3-carboxylate geometry forms open Kagomé sheets or discrete nanocages (MOPs) depending on solvent choice, offering tunable pore sizes (8–12 Å).
Covalent Cargo Loading: Vinyl groups allow for Thiol-Ene Click Chemistry , a robust, metal-free post-synthetic modification (PSM) strategy.
Biocompatibility: Copper is an essential trace element, and the framework can be engineered to degrade in acidic tumor microenvironments (pH 5.0–6.0), releasing the cargo.
Pre-Synthesis Considerations
Ligand Purity & Storage
5-Vinylisophthalic Acid (H₂VIPA): Must be >98% purity. Impurities like 5-formylisophthalic acid (oxidation product) will terminate framework growth.
Storage: Store H₂VIPA at 4°C under Argon to prevent spontaneous polymerization of the vinyl group.
Solvent Selection Logic
The choice of solvent dictates the final topology:
DMF/Ethanol (Solvothermal): Promotes the formation of extended 2D Kagomé sheets (Thermodynamic product).
Methanol/DMA (Room Temp): Tends to form discrete Nanocages (MOPs) (Kinetic product).
Recommendation: Use DMF/Ethanol for drug delivery scaffolds to ensure insoluble, stable particles.
Experimental Protocol: Solvothermal Synthesis of Cu-VIPA
Objective: Synthesize crystalline Cu(II)-5-vinylisophthalate with a 2D Kagomé structure.
Materials
Reagent
Grade
Quantity
Role
5-Vinylisophthalic Acid
>98%
192 mg (1.0 mmol)
Organic Linker
Cu(NO₃)₂ · 2.5H₂O
ACS Reagent
232 mg (1.0 mmol)
Metal Node Source
N,N-Dimethylformamide (DMF)
Anhydrous
10 mL
Primary Solvent
Ethanol (EtOH)
Absolute
10 mL
Co-solvent / Modulator
Acetic Acid
Glacial
0.5 mL
Crystal Modulator
Step-by-Step Methodology
Precursor Dissolution:
In a 20 mL scintillation vial, dissolve 192 mg of 5-Vinylisophthalic acid in 10 mL DMF . Sonicate until clear (Solution A).
In a separate vial, dissolve 232 mg of Cu(NO₃)₂ · 2.5H₂O in 10 mL Ethanol . Sonicate for 5 mins (Solution B).
Mixing & Modulation:
Slowly add Solution B to Solution A under magnetic stirring (500 rpm). The solution will turn light blue.
Add 0.5 mL Glacial Acetic Acid . Note: Acetic acid competes with the linker, slowing nucleation to favor large, defect-free crystal growth.
Solvothermal Reaction:
Transfer the mixture into a 50 mL Teflon-lined stainless steel autoclave .
Seal tightly and place in a programmable oven.
Ramp: 2°C/min to 85°C .
Dwell: Hold at 85°C for 48 hours .
Cool: Cool naturally to room temperature over 12 hours.
Isolation & Washing (Activation):
Decant the blue mother liquor. Blue block-shaped crystals should be visible.
Wash 1: Resuspend crystals in fresh DMF (20 mL) and soak for 12 hours to remove unreacted ligand.
Solvent Exchange: Replace DMF with Acetone (20 mL). Soak for 24 hours, refreshing the acetone every 8 hours (3x total). Critical: This removes high-boiling DMF from the pores.
Drying: Filter crystals and dry under vacuum at room temperature for 12 hours. Do not heat >60°C before solvent exchange is complete to avoid pore collapse.
Characterization Benchmarks
PXRD: Look for characteristic low-angle peaks at
and (indicative of Kagomé pore packing).
FT-IR: Confirm presence of vinyl C=C stretch at 1630 cm⁻¹ and absence of broad -OH stretch from carboxylic acid (indicating coordination).
Objective: Covalently attach a thiol-containing drug (or model compound like 2-mercaptoethanol) to the vinyl-functionalized pores via Thiol-Ene Click Chemistry.
Reaction Scheme
The reaction utilizes a radical-mediated anti-Markovnikov addition of a thiol (R-SH) across the vinyl double bond.
Figure 1: Workflow for Thiol-Ene Post-Synthetic Modification of Cu-VIPA MOF.
Methodology
Suspension: Suspend 50 mg of activated Cu-VIPA MOF in 5 mL of Methanol in a quartz vial.
Reagent Addition:
Add Thiol-Drug (3.0 equivalents relative to vinyl groups).
Application Notes and Protocols for the Synthesis of Vinyl-Functionalized UiO-66 using 5-Vinylisophthalic Acid
Introduction: The Strategic Advantage of Vinyl-Functionalized UiO-66 in Advanced Drug Delivery The field of metal-organic frameworks (MOFs) has witnessed exponential growth, with the UiO-66 series, composed of zirconium...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Advantage of Vinyl-Functionalized UiO-66 in Advanced Drug Delivery
The field of metal-organic frameworks (MOFs) has witnessed exponential growth, with the UiO-66 series, composed of zirconium oxide clusters and dicarboxylate linkers, standing out for its exceptional thermal and chemical stability.[1][2] This robustness makes UiO-66 an ideal candidate for biomedical applications, particularly in the realm of drug delivery.[3] The introduction of functional groups onto the organic linkers of UiO-66 allows for the fine-tuning of its properties, opening up new avenues for targeted and controlled drug release.[2]
This application note provides a detailed guide to the synthesis and characterization of a vinyl-functionalized UiO-66, herein referred to as UiO-66-vinyl, using 5-vinylisophthalic acid as the organic linker. The pendant vinyl groups on the framework serve as versatile chemical handles for post-synthetic modification, enabling the covalent attachment of targeting ligands, polymers for enhanced biocompatibility, or stimuli-responsive moieties for on-demand drug release.[4] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of functionalized MOFs for advanced therapeutic systems.
Causality-Driven Synthesis: A Protocol Rooted in Mechanistic Understanding
The solvothermal synthesis of UiO-66 is a self-assembly process where zirconium salt precursors and organic linkers crystallize from a high-boiling point solvent, typically N,N-dimethylformamide (DMF), under elevated temperatures.[1][5] The choice of reaction parameters is critical in dictating the crystallinity, particle size, and defect density of the final product, all of which influence its performance as a drug carrier.
The Role of the Modulator: Taming Crystallization for Optimal Performance
A key aspect of UiO-66 synthesis is the use of a modulator, often a monocarboxylic acid like acetic acid or formic acid.[6] The modulator competes with the dicarboxylate linker for coordination to the zirconium clusters. This competitive binding slows down the nucleation and growth of the MOF crystals, leading to a more ordered and crystalline material with fewer defects.[7] The concentration of the modulator is a critical parameter; a higher concentration generally results in smaller, more uniform crystals but can also introduce linker deficiencies, which may be desirable for creating additional pores or active sites.[6][7]
Detailed Synthesis Protocol for UiO-66-vinyl
This protocol is a representative procedure adapted from established methods for the synthesis of functionalized UiO-66 analogues.[8][9][10] Researchers are encouraged to optimize the parameters based on their specific requirements and available equipment.
Table 1: Reagents and Materials
Reagent/Material
Grade
Supplier
Zirconium(IV) chloride (ZrCl₄)
≥99.5%
Sigma-Aldrich
5-Vinylisophthalic acid
≥98%
Custom synthesis or specialized supplier
N,N-Dimethylformamide (DMF)
Anhydrous, ≥99.8%
Sigma-Aldrich
Acetic Acid (glacial)
≥99.7%
Sigma-Aldrich
Methanol
Anhydrous, ≥99.8%
Sigma-Aldrich
Chloroform
Anhydrous, ≥99%
Sigma-Aldrich
20 mL Scintillation Vials
Fisher Scientific
Teflon-lined autoclave
Centrifuge
Convection Oven
Schlenk line or vacuum oven
Step-by-Step Methodology:
Preparation of Precursor Solutions:
In a 20 mL scintillation vial, dissolve 116.5 mg (0.5 mmol) of Zirconium(IV) chloride (ZrCl₄) in 10 mL of N,N-dimethylformamide (DMF).
In a separate 20 mL scintillation vial, dissolve 103.1 mg (0.5 mmol) of 5-vinylisophthalic acid in 10 mL of DMF. Gentle sonication can be used to aid dissolution.
Addition of Modulator:
To the 5-vinylisophthalic acid solution, add 1.72 mL (30 mmol) of glacial acetic acid. This corresponds to a 60-fold molar excess relative to the linker, a common ratio for achieving good crystallinity.[7]
Mixing and Solvothermal Reaction:
Combine the two precursor solutions in a single vial and mix thoroughly.
Transfer the final reaction mixture to a 23 mL Teflon-lined autoclave.
Seal the autoclave and place it in a preheated convection oven at 120 °C for 24 hours.[1][10]
Purification and Solvent Exchange:
After 24 hours, remove the autoclave from the oven and allow it to cool to room temperature.
Collect the white crystalline product by centrifugation at 8000 rpm for 10 minutes.
Discard the supernatant and wash the solid product with 15 mL of fresh DMF three times to remove unreacted precursors.
To remove the high-boiling point DMF from the pores of the MOF, perform a solvent exchange by suspending the product in 15 mL of anhydrous methanol and centrifuging. Repeat this step three times.
Finally, perform a solvent exchange with a lower-boiling point solvent like chloroform to facilitate activation. Suspend the product in 15 mL of chloroform and centrifuge. Repeat this step three times.[1]
Activation:
Dry the purified product under vacuum at 150 °C for 12 hours to remove any residual solvent from the pores. This step is crucial for obtaining a porous material with a high surface area.
Diagram 1: Synthesis Workflow of UiO-66-vinyl
Caption: A schematic representation of the solvothermal synthesis of UiO-66-vinyl.
Characterization: A Self-Validating System for Quality Control
Thorough characterization is essential to confirm the successful synthesis of UiO-66-vinyl and to understand its properties. Each technique provides a piece of the puzzle, and together they form a self-validating system.
Powder X-Ray Diffraction (PXRD): The Fingerprint of Crystallinity
PXRD is the primary technique for confirming the crystalline structure of the synthesized material. The diffraction pattern of a well-synthesized UiO-66-vinyl should match the characteristic pattern of the UiO-66 topology, with peaks at 2θ values of approximately 7.4° and 8.5°, corresponding to the (111) and (200) planes, respectively.[11] The sharpness and intensity of the peaks are indicative of the material's crystallinity.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirming Functional Groups
FT-IR spectroscopy is used to verify the presence of the organic linker and the vinyl functionality within the MOF structure. The spectrum should show characteristic peaks for the carboxylate groups coordinated to the zirconium clusters (around 1580 cm⁻¹ and 1390 cm⁻¹) and the C=C stretching of the vinyl group (around 1630 cm⁻¹).[11]
TGA measures the change in mass of a material as a function of temperature. For UiO-66-vinyl, the TGA curve will typically show an initial weight loss below 150 °C due to the removal of adsorbed solvent molecules. The framework itself should be stable up to around 450-500 °C, after which a significant weight loss occurs due to the decomposition of the organic linker.[1][12]
The Brunauer-Emmett-Teller (BET) method is used to determine the specific surface area of the porous material. A high surface area is crucial for drug loading capacity. For a well-synthesized UiO-66-vinyl, a BET surface area in the range of 800-1200 m²/g is expected.
Table 2: Expected Characterization Results for UiO-66-vinyl
Characterization Technique
Expected Result
Significance
Powder X-Ray Diffraction (PXRD)
Crystalline pattern with characteristic peaks at ~7.4° and 8.5° 2θ.
Confirms the UiO-66 topology and crystallinity.
Fourier-Transform Infrared (FT-IR)
Peaks for carboxylate (~1580, 1390 cm⁻¹) and vinyl C=C (~1630 cm⁻¹).
Verifies the incorporation of the vinyl-functionalized linker.
Thermogravimetric Analysis (TGA)
High thermal stability up to ~450-500 °C.
Indicates a robust framework suitable for various applications.
Nitrogen Physisorption (BET)
High specific surface area (800-1200 m²/g).
Demonstrates the porosity required for high drug loading.
¹H NMR (digested sample)
Resonances corresponding to the aromatic and vinyl protons of the linker.
Confirms the integrity of the organic linker after synthesis.[11][13]
Diagram 2: Characterization Workflow for UiO-66-vinyl
Caption: A workflow illustrating the key characterization steps for validating the synthesis of UiO-66-vinyl.
Application in Drug Development: Post-Synthetic Modification for Targeted Delivery
The true potential of UiO-66-vinyl in drug delivery lies in the reactivity of its vinyl groups. These groups can undergo a variety of chemical transformations, allowing for the covalent attachment of molecules that can enhance the therapeutic efficacy of the loaded drug.[4]
Click Chemistry for Bioconjugation
The vinyl groups can be readily transformed into other functionalities suitable for "click" chemistry reactions, such as thiol-ene or azide-alkyne cycloadditions. These reactions are highly efficient, proceed under mild conditions, and are bio-orthogonal, making them ideal for attaching sensitive biomolecules like antibodies, peptides, or folic acid for targeted delivery to cancer cells.[2]
Polymer Grafting for Enhanced Biocompatibility and Controlled Release
Polymers such as polyethylene glycol (PEG) can be grafted onto the surface of UiO-66-vinyl. This "PEGylation" can improve the colloidal stability of the nanoparticles in biological media, reduce non-specific protein adsorption, and prolong their circulation time in the bloodstream.[14] Furthermore, the polymer shell can act as a diffusion barrier, providing an additional mechanism for controlling the release rate of the encapsulated drug.
Diagram 3: Post-Synthetic Modification of UiO-66-vinyl for Drug Delivery
Caption: A conceptual diagram illustrating the post-synthetic modification of UiO-66-vinyl for targeted drug delivery applications.
Conclusion: A Versatile Platform for Future Therapeutics
The synthesis of vinyl-functionalized UiO-66 using 5-vinylisophthalic acid offers a powerful and versatile platform for the development of advanced drug delivery systems. The robust and porous nature of the UiO-66 framework, combined with the chemical accessibility of the vinyl groups, allows for the creation of highly tailored nanocarriers. By following the detailed protocols and characterization procedures outlined in this application note, researchers can confidently produce high-quality UiO-66-vinyl and explore its potential in a wide range of therapeutic applications, from targeted cancer therapy to the delivery of sensitive biologics.
References
Controlling the Adsorption and Release of Ocular Drugs in Metal–Organic Frameworks: Effect of Polar Functional Groups. (n.d.). ResearchGate. Retrieved from [Link]
Effect of Modulation and Functionalization of UiO-66 Type MOFs on Their Surface Thermodynamic Properties and Lewis Acid–Base Behavior. (2023). Catalysts, 13(2), 205. MDPI. Retrieved from [Link]
Rahmawati, I. D., Ediati, R., & Prasetyoko, D. (2014). Synthesis of UiO-66 Using Solvothermal Method at High Temperature. IPTEK, Journal of Proceeding Series, 1. Retrieved from [Link]
In vitro biocompatibility analysis of functionalized poly(vinyl chloride)/layered double hydroxide nanocomposites. (2018). Scientific Reports, 8(1). Nature. Retrieved from [Link]
How to Synthesize UiO-66 for Efficient Drug Delivery and Controlled Release. (2023). Preprints.org. Retrieved from [Link]
Effect of Functional Group-Modified UiO-66 on the Dehydrogenation of Ammonia Borane. (2023). Molecules, 28(7), 3045. MDPI. Retrieved from [Link]
Evaluating UiO-66 Metal-Organic Framework (MOF) Nanoparticles as Acid-Sensitive Carriers for Pulmonary Drug Delivery Applications. (2019). ACS Applied Materials & Interfaces, 11(43), 39647–39658. ACS Publications. Retrieved from [Link]
Modulator Control of Cation Distribution in Mixed-Metal UiO-66(Zr,Ce) Metal–Organic Frameworks. (2023). Chemistry of Materials, 35(1), 235–246. ACS Publications. Retrieved from [Link]
Synthesis of UiO-66 Using Solvothermal Method at High Temperature. (2014). ResearchGate. Retrieved from [Link]
Biocompatible Thermally Responsive Vinyl Sulfone Silica Nanocapsules as Stabilizing and Softening Agents for Metal-Free Leather Production. (2024). ACS Applied Nano Materials, 7(9), 9576–9588. ACS Publications. Retrieved from [Link]
MOF Synthesis: High-Temp UiO-66. (n.d.). Scribd. Retrieved from [Link]
Synthesis and Stability of Tagged UiO-66 Zr-MOFs. (2010). Chemistry of Materials, 22(23), 6371–6376. ACS Publications. Retrieved from [Link]
SYNTHESIS AND MODELLING OF FUNCTIONALIZED UiO-66 METAL- ORGANIC FRAMEWORKS FOR GAS ADSORPTION. (2024). Malaysian Journal of Analytical Sciences, 28(3), 489-499. Retrieved from [Link]
Post-synthetic modification of the metal–organic framework compound UiO-66. (n.d.). ResearchGate. Retrieved from [Link]
Polyacids as Modulators for the Synthesis of UiO-66. (2019). Australian Journal of Chemistry, 72(10), 848-851. Retrieved from [Link]
Uptake and Biocompatibility of Functionalized Poly(vinylalcohol) Coated Superparamagnetic Maghemite Nanoparticles by Synoviocytes In Vitro. (2006). Journal of Nanoscience and Nanotechnology, 6(9-10), 2829-2840. Retrieved from [Link]
A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks. (2018). Journal of the American Chemical Society, 140(42), 13822–13829. ACS Publications. Retrieved from [Link]
Synthesis and Characterization of Zirconium-Based Metal Organic Frameworks (UiO-66) Double Ligands with Amine-Carboxylic Acid (NH2-H2BDC) using Solvothermal Method. (2025). E3S Web of Conferences, 588, 02025. Retrieved from [Link]
Post-Synthetic Modification of Uio-66-Nh2 as a Highly Efficient and Recyclable Nanocatalyst in the Three-Component Coupling (A3) Reaction for the Synthesis of Propargylamine Derivatives. (2023). SSRN. Retrieved from [Link]
Biocompatibility Enhancement of Graphene Oxide-Silver Nanocomposite by Functionalization with Polyvinylpyrrolidone. (n.d.). ResearchGate. Retrieved from [Link]
TGA and ¹H NMR data of UiO‐66(Zr) (a, b) and MOF‐808(Zr) (c, d). (n.d.). ResearchGate. Retrieved from [Link]
The effect of modulator in the synthesis of UiO-66(Zr) and UiO-67(Zr) and their performances in catalytic transfer hydrogenation reaction of α-angelica lactone to γ-valerolactone. (n.d.). ResearchGate. Retrieved from [Link]
Stabilization of Palladium-Nanoparticle-Decorated Postsynthesis-Modified Zr-UiO-66 MOF as a Reusable Heterogeneous Catalyst in C–C Coupling Reaction. (2023). ACS Omega, 8(9), 8969–8980. ACS Publications. Retrieved from [Link]
Electrospun Chitosan–Poly(vinyl alcohol) Nanofibers Functionalized with Natural Bioactive Compounds: Design, Physicochemical Characterization and Release Profiles. (2024). Polymers, 16(5), 654. MDPI. Retrieved from [Link]
Novel Hydrophobic Functionalized UiO-66 Series: Synthesis, Characterization, and Evaluation of Their Structural and Physical–Chemical Properties. (2023). Materials, 17(1), 32. MDPI. Retrieved from [Link]
Application Note: Preparation of Functionalized Polyesters using 5-Vinylisophthalic Acid
This Application Note provides a comprehensive technical guide for the preparation of functionalized polyesters using 5-Vinylisophthalic acid (5-VIPA) derivatives. This guide focuses on overcoming the primary synthetic c...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a comprehensive technical guide for the preparation of functionalized polyesters using 5-Vinylisophthalic acid (5-VIPA) derivatives. This guide focuses on overcoming the primary synthetic challenge: preserving the reactive pendant vinyl group during polymerization to enable downstream "click" functionalization.
Executive Summary
Functionalized polyesters are critical in biomedical applications due to their biodegradability and biocompatibility. However, standard aliphatic polyesters (like PLA, PCL) lack reactive side chains for drug conjugation or targeting ligand attachment.
5-Vinylisophthalic acid (5-VIPA) serves as a "functional handle" monomer. Its aromatic ring provides structural rigidity (enhancing
), while the pendant vinyl group allows for post-polymerization modification (PPM) via Thiol-Ene "Click" chemistry.
Key Technical Challenge: Standard melt polycondensation requires high temperatures (>180°C), which risks thermal crosslinking of the vinyl groups.
Solution: This protocol utilizes Dimethyl 5-vinylisophthalate (DmVIP) as the precursor and employs Enzymatic Polymerization or Low-Temperature Solution Polycondensation to ensure chemoselectivity.
Rationale: The dimethyl ester is preferred over the diacid for purification (crystallization) and compatibility with enzymatic transesterification.
Synthesis Strategy (Suzuki-Miyaura Coupling)
We utilize a palladium-catalyzed coupling between Dimethyl 5-bromoisophthalate and Potassium vinyltrifluoroborate. This method is superior to Stille coupling (toxic tin byproducts) or Heck coupling with ethylene gas (requires high-pressure equipment) for laboratory-scale synthesis.
Reaction Scheme:
Detailed Protocol
Materials:
Dimethyl 5-bromoisophthalate (1.0 eq)
Potassium vinyltrifluoroborate (1.2 eq)
Pd(dppf)Cl2 (3 mol%)
Triethylamine (3.0 eq)
Solvent: n-Propanol / THF (3:1 ratio)
Step-by-Step Procedure:
Setup: In a flame-dried Schlenk flask, dissolve Dimethyl 5-bromoisophthalate (5.0 g, 18.3 mmol) and Potassium vinyltrifluoroborate (2.94 g, 22.0 mmol) in 60 mL of degassed n-Propanol/THF mixture.
Catalyst Addition: Add Pd(dppf)Cl2 (450 mg) and Triethylamine (7.6 mL) under an argon counterflow.
Reaction: Seal the flask and heat to 80°C for 16 hours. The solution will darken as Pd(0) species form.
Workup: Cool to room temperature. Filter through a celite pad to remove palladium black. Concentrate the filtrate under reduced pressure.
Purification: Redissolve the residue in Ethyl Acetate and wash with 1M HCl (2x) and Brine (1x). Dry over MgSO4.
Isolation: Recrystallize from hot methanol to yield Dimethyl 5-vinylisophthalate (DmVIP) as white needles.
Two methods are provided.[2][4][5][6][7][8][9][10][11] Method A is preferred for strict control over polydispersity and vinyl preservation. Method B is suitable for scaling up but requires careful temperature control.
Solvothermal synthesis conditions for vinyl-tagged coordination polymers
Application Note: Solvothermal Synthesis and Validation of Vinyl-Tagged Coordination Polymers Executive Summary The integration of vinyl functional groups into metal-organic frameworks (MOFs) and coordination polymers re...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Solvothermal Synthesis and Validation of Vinyl-Tagged Coordination Polymers
Executive Summary
The integration of vinyl functional groups into metal-organic frameworks (MOFs) and coordination polymers represents a critical advancement in materials science. Because traditional presynthetic approaches are often restricted by solvothermal synthesis conditions, incorporating robust, orthogonal reactive sites like vinyl groups enables extensive 1[1]. Vinyl-tagged MOFs serve as highly tunable platforms for thiol-ene click chemistry, the fabrication of mixed-matrix membranes (MMMs)[2], and the development of 3[3]. This guide provides a comprehensive, causality-driven protocol for the solvothermal assembly of vinyl-functionalized coordination polymers, ensuring structural integrity and high crystalline yield.
Mechanistic Principles of Vinyl-Tagged Solvothermal Assembly
Successfully synthesizing a vinyl-tagged MOF requires balancing the thermodynamic formation of coordination bonds with the kinetic preservation of the reactive double bond.
Solvent Decomposition & Deprotonation: Solvothermal synthesis typically utilizes N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF). At elevated temperatures (100–120°C), these solvents undergo slow thermal hydrolysis, releasing trace amounts of amines. This gradual increase in pH slowly deprotonates the vinyl-tagged dicarboxylic acids (e.g., 2-vinylterephthalic acid, BDC-CH=CH₂), controlling the nucleation rate to favor large, defect-free crystals rather than amorphous precipitates.
Modulator Chemistry (Competitive Inhibition): The addition of monocarboxylic acids (such as acetic or formic acid) is critical, particularly for highly oxophilic metals like Zr⁴⁺. The modulator competes with the ditopic vinyl-ligand for metal coordination sites. This competitive inhibition shifts the reaction from a rapid kinetic trapping regime to a reversible thermodynamic equilibrium, allowing the framework to "proofread" and correct structural defects during growth.
Thermal Constraints: The primary failure mode in synthesizing vinyl-tagged MOFs is the thermally induced auto-polymerization of the vinyl groups. Temperatures must be strictly capped at 120°C. Exceeding this threshold provides the activation energy necessary for the double bonds to cross-link, resulting in a non-porous, amorphous polymer mass rather than a crystalline framework.
Workflow Visualization
Workflow for the solvothermal synthesis of vinyl-functionalized coordination polymers.
Self-Validating Experimental Protocols
Protocol A: Synthesis of Zr-Based UiO-66-CH=CH₂
This protocol yields a highly stable, fcu-topology framework ideal for aggressive post-synthetic modifications.
Step 1: Precursor Dissolution. In a 20 mL scintillation vial, dissolve 0.53 mmol of ZrCl₄ and 0.53 mmol of 2-vinylterephthalic acid (BDC-CH=CH₂) in 15 mL of DMF.
Causality: DMF acts as the primary solvent and a latent base. Sonication (10 mins) ensures complete dissolution, preventing heterogeneous nucleation sites that cause varied crystal sizes.
Step 2: Modulator Addition. Add 1.5 mL of glacial acetic acid (approx. 30 equivalents relative to Zr).
Causality: Acetic acid acts as the modulator. Without it, the strong electrostatic attraction between Zr⁴⁺ and the carboxylates causes instant, amorphous precipitation.
Step 3: Solvothermal Heating. Transfer the homogeneous solution to a Teflon-lined stainless-steel autoclave. Seal and heat in an isothermal oven at 120°C for 24 hours.
Self-Validation Checkpoint: Upon removal, the solution should exhibit a fine, white microcrystalline powder settled at the bottom. A yellow or brown hue indicates thermal degradation of the solvent or auto-polymerization of the vinyl groups.
Step 4: Controlled Cooling. Program the oven to cool to room temperature at a rate of 1°C/min.
Causality: Rapid cooling causes thermal shock, inducing micro-cracks in the crystal lattice and reducing the mechanical stability of the framework.
Step 5: Solvent Exchange & Activation. Centrifuge the powder (7000 rpm, 5 mins). Discard the supernatant and resuspend the pellet in 15 mL of absolute ethanol. Repeat this exchange daily for 3 days.
Causality: DMF has a high boiling point (153°C) and high surface tension. Attempting to vacuum-dry the MOF directly from DMF will cause capillary-force-induced pore collapse. Ethanol lowers these capillary forces, preserving permanent porosity during activation at 80°C under dynamic vacuum.
Protocol B: Synthesis of Lanthanide-Based Eu-BDC-CH=CH₂
This protocol yields a water-stable, luminescent framework utilized for the 4[4].
Step 1: Dissolve 0.1 mmol of Eu(NO₃)₃·6H₂O and 0.1 mmol of BDC-CH=CH₂ in a mixed solvent system of DMF (4 mL) and H₂O (1 mL).
Causality: The addition of water facilitates the formation of the distinct Eu₆(μ₃-OH)▵ clusters required for this specific topology.
Step 2: Seal the mixture in a heavy-walled glass pressure tube and heat at 100°C for 72 hours.
Causality: Lanthanide coordination is highly dynamic. A lower temperature (100°C) over a longer duration (72h) allows the reversible Eu-O bonds to find their thermodynamic minimum without triggering vinyl polymerization.
Step 3: Cool to room temperature, filter the colorless block crystals, and wash with DMF and methanol.
Quantitative Parameter Matrix
The following table summarizes the critical solvothermal parameters required to successfully synthesize various vinyl-tagged coordination polymers without degrading the functional group.
Parameter
UiO-66-CH=CH₂ (Zr)
Eu-BDC-CH=CH₂ (Eu)
IRMOF-polyMOF (Zn)
Metal Precursor
ZrCl₄
Eu(NO₃)₃·6H₂O
Zn(NO₃)₂·6H₂O
Ligand
2-Vinylterephthalic acid
2-Vinylterephthalic acid
Poly(alkenamer)-BDC
Solvent System
DMF
DMF / H₂O (4:1)
DEF
Modulator
Acetic Acid (30 eq)
None
None
Temperature
120°C
100°C
85°C
Reaction Time
24 hours
72 hours
48 hours
Expected Yield
~85% (Based on Zr)
~60% (Based on Eu)
~75% (Based on Zn)
Primary Application
Mixed-Matrix Membranes
H₂S Fluorescent Sensing
PolyMOF Architectures
Quality Control & Structural Validation
To ensure the protocol was successful and the vinyl groups remain active for downstream applications, the following self-validating analytical checks must be performed:
Powder X-Ray Diffraction (PXRD): Analyze the activated powder. The diffractogram must match the simulated pattern of the parent framework (e.g., standard UiO-66). Peak broadening indicates insufficient modulator concentration or premature auto-polymerization disrupting the long-range order.
¹H-NMR of Digested Framework (Critical Check): Digest 5 mg of the activated MOF in 600 μL of DMSO-d₆ containing 10 μL of DCl (35% in D₂O).
Validation: The NMR spectrum must clearly show the distinct multiplet signals of the intact vinyl protons between 5.3 ppm and 6.8 ppm . If these peaks are absent or replaced by a broad, featureless "hump" in the aliphatic region (1.0 - 2.5 ppm), the vinyl groups have auto-polymerized during the solvothermal heating phase, rendering the batch useless for thiol-ene click chemistry.
N₂ Sorption Isotherms (BET Surface Area): Perform N₂ adsorption at 77 K. A significantly lower-than-expected BET surface area (e.g., < 800 m²/g for UiO-66-CH=CH₂) indicates that unreacted ligand is trapped within the pores (requiring further ethanol washing) or that framework interpenetration has occurred.
References
Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. ACS Central Science.[Link]
Water-Stable Eu6-Cluster-Based fcu-MOF with Exposed Vinyl Groups for Ratiometric and Fluorescent Visual Sensing of Hydrogen Sulfide. Inorganic Chemistry / PubMed.[Link]
Polymer–Metal–Organic Frameworks (polyMOFs) Based on Tailor-Made Poly(alkenamer)s. Chemistry of Materials.[Link]
Positional functionalizations of metal–organic frameworks through invasive ligand exchange and additory MOF‐on‐MOF strategies: A review. PMC.[Link]
Application Notes & Protocols: Strategic Copolymerization of 5-Vinylisophthalic Acid and Styrene
An Application Guide for Researchers Introduction: Bridging Functionality and Processability The copolymerization of styrene with functional monomers is a cornerstone of modern polymer science, enabling the creation of m...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide for Researchers
Introduction: Bridging Functionality and Processability
The copolymerization of styrene with functional monomers is a cornerstone of modern polymer science, enabling the creation of materials with tailored properties for advanced applications. Styrene provides a robust, hydrophobic, and highly processable polymer backbone, while the incorporation of a functional comonomer can introduce specific chemical reactivity, alter physical properties, and enhance performance in targeted environments.
5-Vinylisophthalic acid (VIPA) is a particularly compelling functional comonomer. Its vinyl group allows for facile copolymerization with styrene, while the two carboxylic acid groups on the phenyl ring introduce a high degree of polarity, sites for post-polymerization modification, and the ability to engage in strong intermolecular interactions like hydrogen bonding.[1] The resulting poly(styrene-co-5-vinylisophthalic acid), or P(St-co-VIPA), copolymers are amorphous materials whose properties can be finely tuned by the relative content of the two monomers. The incorporation of the isophthalic acid moiety can significantly increase the glass transition temperature (Tg) and thermal stability compared to pure polystyrene.[1][2]
This guide provides an in-depth exploration of various strategies for the copolymerization of styrene and VIPA. It is designed for researchers and scientists, offering not just step-by-step protocols but also the underlying rationale for selecting a specific polymerization technique to achieve desired material characteristics, from molecular weight control to final application performance.
Monomer Overview and Key Properties
A successful polymerization begins with a thorough understanding of the building blocks. Styrene is a non-polar, liquid monomer, while 5-vinylisophthalic acid is a solid, polar monomer. This disparity in polarity and physical state dictates the choice of solvent and polymerization technique.
Property
Styrene
5-Vinylisophthalic Acid (VIPA)
Structure
IUPAC Name
Phenylethene
5-Ethenylbenzene-1,3-dicarboxylic acid
Formula
C₈H₈
C₁₀H₈O₄
Molecular Wt.
104.15 g/mol
208.17 g/mol
Appearance
Colorless oily liquid
White to off-white solid
Solubility
Soluble in most organic solvents
Soluble in polar solvents (e.g., DMF, DMSO, Methanol), sparingly soluble in water
Logical Workflow for P(St-co-VIPA) Synthesis and Analysis
The journey from monomer selection to a fully characterized functional copolymer involves a series of logical steps. The choice of polymerization technique is paramount and dictates the level of control over the final polymer architecture.
Figure 1: General workflow for the synthesis and characterization of P(St-co-VIPA).
Copolymerization Strategies: A Comparative Guide
The choice of polymerization method is the most critical decision in designing a copolymer with specific attributes. Below, we detail three primary strategies: Free Radical Polymerization (FRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization, and Atom Transfer Radical Polymerization (ATRP).
Strategy 1: Free Radical Polymerization (FRP)
Expertise & Rationale: FRP is the most straightforward and cost-effective method for producing P(St-co-VIPA). It is robust and tolerant to impurities. However, this simplicity comes at the cost of control. FRP typically yields polymers with a broad molecular weight distribution (polydispersity index, Đ > 1.5) and offers little control over the polymer architecture.[3] It is best suited for applications where precise molecular weight is not critical, such as in bulk adhesives or coatings. The significant difference in reactivity ratios between styrene and acidic monomers can lead to compositional drift during the reaction.[4][5]
Protocol: Solution Free Radical Copolymerization of Styrene and VIPA (90:10 Molar Ratio)
Materials:
Styrene (inhibitor removed), 9.37 g (90 mmol)
5-Vinylisophthalic acid (VIPA), 2.08 g (10 mmol)
Azobisisobutyronitrile (AIBN), 0.082 g (0.5 mmol)
N,N-Dimethylformamide (DMF), 40 mL (anhydrous)
Methanol, 500 mL (for precipitation)
Procedure:
Monomer Dissolution: In a 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve the VIPA and AIBN in 40 mL of anhydrous DMF.
Add Styrene: Add the inhibitor-removed styrene to the flask.
Degassing: Seal the flask with a rubber septum. Perform three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization. Backfill with nitrogen or argon after the final cycle.
Polymerization: Place the flask in a preheated oil bath at 70°C. Allow the reaction to proceed with stirring for 12-24 hours. The solution will become noticeably more viscous.
Termination & Precipitation: Cool the reaction to room temperature. To quench the polymerization, open the flask to air. Slowly pour the viscous polymer solution into 500 mL of vigorously stirring methanol. A white polymer precipitate will form.
Purification: Continue stirring for 30 minutes. Collect the polymer by vacuum filtration. Wash the solid polymer with fresh methanol (2 x 50 mL).
Drying: Dry the purified P(St-co-VIPA) copolymer in a vacuum oven at 60°C overnight to a constant weight.
Trustworthiness Check: The success of the polymerization can be monitored by observing the increase in viscosity. The final product should be a white, solid powder. Characterization via NMR is required to confirm copolymer composition.[6]
Expertise & Rationale: Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a premier technique for synthesizing polymers with predetermined molecular weights, narrow polydispersity (Đ < 1.2), and complex architectures like block copolymers.[7] The control is imparted by a RAFT agent, which mediates the polymerization through a reversible chain transfer process.[8] This method is ideal for applications demanding high precision, such as in drug delivery, nanotechnology, and advanced materials. For styrene and acidic comonomers, a trithiocarbonate-based RAFT agent is an excellent choice.
Figure 2: Decision tree for selecting the appropriate polymerization strategy.
Protocol: RAFT Copolymerization of Styrene and VIPA
Cold Diethyl Ether or Methanol (for precipitation)
Procedure:
Target Calculation: Define the target degree of polymerization (DP) and monomer ratio. For example, for a target DP of 100 and a 90:10 Sty:VIPA ratio, the molar ratio will be [Sty]:[VIPA]:[CPDT]:[AIBN] = 90:10:1:0.2.
Reaction Setup: In a Schlenk flask, combine Styrene, VIPA, CPDT, and AIBN in 1,4-Dioxane to achieve a 50% w/w solution.
Degassing: Perform three freeze-pump-thaw cycles and backfill with an inert gas (N₂ or Ar).
Polymerization: Immerse the sealed flask in a preheated oil bath at 70°C. Polymerization is typically run for 6-18 hours.
Monitoring: To ensure control, the reaction kinetics can be monitored by taking aliquots at timed intervals and analyzing monomer conversion by ¹H NMR and molecular weight evolution by GPC.[6] A linear increase in molecular weight with conversion is a hallmark of a controlled process.[7]
Purification: After cooling, precipitate the polymer solution into a large excess of cold diethyl ether or methanol. Filter and dry the resulting polymer under vacuum at 60°C.
Expertise & Rationale: Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique that uses a transition metal complex (typically copper-based) to reversibly activate and deactivate polymer chains.[9] It provides excellent control over molecular weight and dispersity.[10] A key consideration when using ATRP with acidic monomers like VIPA is the potential for the carboxylic acid proton to interfere with the nitrogen-based ligands of the copper catalyst. This can be mitigated by either protecting the acid group prior to polymerization (and deprotecting it afterward) or by using a solvent system and ligand that minimizes this interaction.[11]
Protocol: ATRP of Styrene and VIPA (Protected Monomer Approach)
This protocol assumes the use of a protected version of VIPA, such as the dimethyl ester (5-vinylisophthalic acid dimethyl ester), to prevent catalyst inhibition.
Catalyst Complex Formation: To a Schlenk flask under inert atmosphere, add CuBr and anisole. Add PMDETA and stir until a homogeneous, colored solution forms.
Add Reagents: Add the styrene, VIPA-Me₂, and EBiB initiator to the flask.
Degassing: If not already under a rigorously inert atmosphere, perform freeze-pump-thaw cycles.
Polymerization: Place the flask in a thermostated oil bath at 90°C. The reaction is typically run for 4-12 hours.
Termination & Purification: Cool the reaction and expose it to air to oxidize the copper catalyst. Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper complex.[12] Precipitate the filtered solution into cold methanol, filter, and dry the polymer.
Deprotection (Hydrolysis): To obtain the final P(St-co-VIPA), the ester groups must be hydrolyzed. This is typically done by dissolving the polymer in a suitable solvent (e.g., THF/water) and adding a base like NaOH or LiOH, followed by heating. After hydrolysis, the polymer is re-precipitated in an acidic aqueous solution to protonate the carboxylate groups.
Essential Characterization Techniques
Rigorous characterization is crucial to validate the synthesis and understand the properties of the resulting copolymer.[6]
Technique
Purpose
Expected Results for P(St-co-VIPA)
¹H NMR
Determine copolymer composition and monomer conversion.
Aromatic protons from styrene (6.5-7.5 ppm) and VIPA (8.0-8.5 ppm) will be visible. Integration of these distinct peaks allows for calculation of the monomer ratio in the copolymer.[13]
FTIR
Confirm incorporation of functional groups.
Characteristic peaks for aromatic C-H stretching (~3000-3100 cm⁻¹), C=C stretching (~1600 cm⁻¹), and strong C=O stretching from the carboxylic acid (~1700 cm⁻¹) should be present. Broad O-H stretching (~2500-3300 cm⁻¹) from hydrogen-bonded acid dimers is also expected.
GPC/SEC
Determine number-average (Mn) and weight-average (Mw) molecular weights, and polydispersity (Đ = Mw/Mn).
FRP will show a broad peak (Đ > 1.5). RAFT and ATRP should yield narrow, symmetric peaks (Đ < 1.3), confirming a controlled process.
DSC/TGA
Measure thermal properties like glass transition temperature (Tg) and decomposition temperature (Td).
The Tg of the copolymer will be higher than that of pure polystyrene and will increase with increasing VIPA content due to hydrogen bonding and chain stiffness.[2] TGA will show the thermal stability of the material.
Technical Support Center: Troubleshooting the Heck Synthesis of 5-Vinylisophthalic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the specific mechanistic and practical challenges encountered during the pallad...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the specific mechanistic and practical challenges encountered during the palladium-catalyzed Heck synthesis of 5-vinylisophthalic acid.
The transformation of a brominated aromatic precursor into a vinyl derivative using ethylene gas is a multiphase reaction that demands precise control over catalyst stability, mass transfer, and product isolation. This guide provides field-proven, self-validating protocols to ensure high-fidelity synthesis.
Quantitative Optimization of Reaction Parameters
To establish a baseline for success, we must first look at the empirical data. The table below summarizes how specific parameter shifts directly influence the isolated yield of the target vinyl compound.
Q1: Should I perform the Heck coupling directly on 5-bromoisophthalic acid or its ester?A1: Always protect the carboxylic acids by using dimethyl 5-bromoisophthalate [1]. Free carboxylic acids can coordinate strongly with the palladium center, forming stable, unreactive Pd(II)-carboxylate complexes that poison the catalytic cycle [2]. Furthermore, the dimethyl ester exhibits vastly superior solubility in polar aprotic solvents (like DMF or NMP), ensuring a homogeneous catalytic environment. You can easily hydrolyze the ester post-coupling.
Q2: My reaction stalls at 40% conversion despite prolonged heating. Why?A2: The Heck reaction with ethylene gas is a triphasic system (solid catalyst/base, liquid solvent, gaseous ethylene). If you are using a standard balloon (1 atm), the dissolved concentration of ethylene in DMF at 100 °C is severely mass-transfer limited. This leads to "ethylene starvation," allowing the intermediate Pd-aryl species to undergo detrimental side reactions like homocoupling.
Action: Perform the reaction in a pressurized autoclave (5–10 bar).
Q3: I observe a fine black precipitate forming within the first hour, and the reaction dies. What is the cause?A3: You are witnessing the aggregation of active Pd(0) into inactive metallic palladium, commonly known as "Pd black" [3]. This occurs when the Pd(0) intermediate is insufficiently stabilized by ligands before oxidative addition can occur.
Action: Upgrade your ligand from standard PPh₃ to a more sterically demanding, electron-rich ligand like tri-tert-butylphosphine (P(t-Bu)₃) or P(o-tolyl)₃ [4]. These bulky ligands force the catalytic cycle forward and prevent the formation of multi-palladium clusters.
Q4: GC-MS shows 99% conversion, but my isolated yield of 5-vinylisophthalic acid is only 30%. Where is my product?A4: 5-Vinylisophthalic acid is structurally a styrene derivative. Under the thermal conditions of the Heck reaction (100–120 °C) and subsequent concentration during workup, the vinyl group is highly susceptible to radical polymerization, forming unwanted oligomers.
Action: Introduce 0.1 mol% of a radical scavenger, such as Butylated hydroxytoluene (BHT), during the reaction and especially prior to solvent evaporation.
Mechanistic and Troubleshooting Workflows
Understanding the exact point of failure within the catalytic cycle is essential for rational troubleshooting.
Figure 2: Decision tree for troubleshooting low yields in the Heck synthesis.
Self-Validating Experimental Protocol
This two-phase protocol utilizes built-in visual and physical cues to validate the success of each step, ensuring high yields of the final 5-vinylisophthalic acid.
Phase 1: Heck Coupling (Synthesis of Dimethyl 5-vinylisophthalate)
Vessel Preparation: To an oven-dried 100 mL high-pressure autoclave, add dimethyl 5-bromoisophthalate (1.0 equiv), Pd(OAc)₂ (2 mol%), and P(o-tolyl)₃ (4 mol%).
Solvent & Base Addition: Add anhydrous, degassed DMF (0.2 M) and triethylamine (2.0 equiv).
Causality Check: Degassing the solvent prevents dissolved oxygen from oxidizing the phosphine ligand into an inactive phosphine oxide.
Pressurization: Seal the autoclave. Purge the headspace with nitrogen gas three times, followed by ethylene gas three times. Finally, pressurize the vessel to 8 bar with ethylene.
Heating & Validation: Heat the reaction mixture to 100 °C with vigorous stirring.
Self-Validating Cue: Monitor the pressure gauge. A steady drop from 8 bar to ~6 bar over 4–6 hours physically confirms that ethylene is being consumed via migratory insertion.
Workup & Stabilization: Cool the vessel to room temperature and safely vent the remaining gas. Add BHT (0.1 mol%) to the crude mixture to inhibit polymerization. Filter the solution through a Celite pad to remove precipitated Pd salts. Extract with EtOAc, wash extensively with a 5% aqueous LiCl solution (to remove DMF), dry over Na₂SO₄, and concentrate under reduced pressure.
Phase 2: Hydrolysis (Synthesis of 5-Vinylisophthalic acid)
Saponification: Dissolve the crude dimethyl 5-vinylisophthalate in a solvent mixture of THF/MeOH/H₂O (2:1:1). Add LiOH·H₂O (4.0 equiv) and stir at room temperature for 12 hours.
Acidification & Precipitation: Cool the mixture to 0 °C and carefully acidify with 1M HCl until the pH reaches 2.
Self-Validating Cue: A dense white precipitate of the free diacid will form immediately upon crossing the pKa threshold of the carboxylic acid groups. If no precipitate forms, the ester hydrolysis was incomplete.
Isolation: Filter the precipitate using a Büchner funnel, wash with ice-cold deionized water, and dry under high vacuum in the dark (to prevent photo-induced cross-linking of the vinyl groups).
References
"PhoX: An IMAC-Enrichable Cross-Linking Reagent", ACS Central Science. Available at: [Link]
"Heck Reaction", Chemistry LibreTexts. Available at: [Link]
"Cobalt Coordination Networks Based on the Linker (Phenazine-5,10-diyl)di- and Tetrabenzoate", Preprints.org. Available at:[Link]
Optimization
Troubleshooting incomplete post-synthetic modification of vinyl ligands
This guide serves as a specialized technical support resource for researchers encountering incomplete conversion during the Post-Synthetic Modification (PSM) of vinyl-functionalized ligands, specifically within porous fr...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a specialized technical support resource for researchers encountering incomplete conversion during the Post-Synthetic Modification (PSM) of vinyl-functionalized ligands, specifically within porous frameworks (MOFs/COFs) and bioconjugation scaffolds.
Diagnostic Workflow: Why is my reaction incomplete?
Before altering chemical reagents, you must determine if the failure is kinetic (reaction rate) or diffusive (mass transfer). Use this logic gate to diagnose your system.
Figure 1: Decision matrix for isolating the root cause of incomplete vinyl functionalization.
Context: You are modifying a vinyl-tagged MOF (e.g., UiO-66-vinyl) or polymer with a thiol via radical addition, but conversion stalls at 40-60%.
Q: My conversion plateaus at 50% regardless of reaction time. Is my initiator dead?
A: It is likely not the initiator, but pore blockage (the "core-shell" effect).
In porous materials, the reaction often proceeds from the outside in. If the grafted thiol is bulky, it creates a steric shell that prevents further diffusion of reagents into the core.
The Fix:
Solvent Exchange: Switch to a solvent that slightly swells the framework (if polymer) or has a lower viscosity. For MOFs, avoid solvents that coordinate strongly to the metal nodes (like DMF) if they compete with diffusion; however, DMF is often required for solubility.
Concentration Gradient: Reduce the concentration of the thiol reagent. High concentrations promote rapid surface reaction, sealing the pores. A lower concentration allows the reagent to diffuse deeper before reacting.
Stepwise Addition: Add the initiator in aliquots rather than all at once to control the radical flux.
Q: I see no conversion despite using AIBN at 60°C.
A: You are likely facing Oxygen Inhibition or Electronic Mismatch .
Oxygen: Thiol-ene reactions are radical-mediated.[1] Even trace oxygen forms peroxy radicals, which are dead ends.
Protocol: Freeze-pump-thaw your reaction mixture x3 cycles. Sparging with N2 is often insufficient for heterogeneous PSM.
Electronics: Thiol-ene click is fastest with electron-rich enes (norbornene > vinyl ether > simple vinyl). If your vinyl group is electron-deficient (e.g., an acrylate or conjugated to an electron-withdrawing linker), the propagation step is slow.
Protocol: Switch to a photoinitiator (e.g., DMPA) and UV light (365 nm). Photochemical generation of thiyl radicals often overcomes the activation barrier better than thermal initiation for sluggish substrates [1].
Table 1: Radical Initiator Selection for Vinyl PSM
Initiator
Type
Activation
Half-Life ()
Best Use Case
AIBN
Thermal
60-80°C
10h @ 64°C
Standard vinyl ligands; thermally stable scaffolds.
Critical Troubleshooting: Inverse Electron Demand Diels-Alder (IEDDA)
Context: You are reacting a vinyl group with a Tetrazine.
Q: The reaction is incredibly slow compared to literature values for TCO. Why?
A:Vinyl groups are NOT Trans-Cyclooctenes (TCO).
While IEDDA is famous for rates >10,000 M⁻¹s⁻¹ with TCO, simple vinyl groups (terminal alkenes) have rates orders of magnitude lower (
to M⁻¹s⁻¹) [2].
The Mechanism: IEDDA requires an electron-poor diene (tetrazine) and an electron-rich dienophile (vinyl). A simple vinyl group lacks the ring strain of TCO or Norbornene that drives the fast kinetics.
The Fix:
Heat is Mandatory: Unlike TCO labeling (room temp), vinyl-tetrazine ligations often require heating to 40-60°C.
Electronic Tuning: Use a tetrazine with strong electron-withdrawing groups (e.g., pyrimidyl-tetrazine) to lower its LUMO, narrowing the gap with the vinyl's HOMO [3].
Trustworthiness: Solid-state characterization (IR, PXRD) is qualitative. You cannot trust visual disappearance of peaks in IR for quantitative yield. You must digest the framework to release the ligands into solution.
Standard Operating Procedure: MOF Digestion
Objective: Dissolve the framework to quantify the ratio of Modified vs. Unmodified ligand via liquid ¹H NMR.
Reagents:
Deuterated Solvent: DMSO-d6 (Universal), D2O (for water-stable/soluble), or CDCl3.
Digestion Agent:
For Zr-MOFs (UiO-66): 48% HF (Hydrofluoric Acid) [EXTREME CAUTION] or concentrated D2SO4. Safer Alternative: NaOD/D2O if the linker is soluble in base.
For Zn-MOFs (MOF-5, ZIFs): DCl (Deuterochloric acid).
Step-by-Step Protocol:
Wash: Centrifuge and wash the modified MOF powder 3x with fresh solvent (MeOH or Acetone) to remove non-covalently bound reagents. Crucial: Trapped reagent mimics conversion.
Dry: Vacuum dry at 80°C for 6 hours.
Digest:
Weigh ~5-10 mg of dry MOF into an NMR tube.
Add 600 µL DMSO-d6.
Add 2-3 drops of digestion agent (e.g., 48% HF or 35% DCl).
Sonicate until the solution is clear (no particles).
Analyze:
Acquire ¹H NMR with a relaxation delay (
) of at least 10 seconds (to ensure full relaxation for qNMR).
Integration: Compare the integral of the product-specific proton (e.g., CH2 adjacent to S) against the scaffold backbone proton (e.g., aromatic protons of the linker).
Calculation:
References
Cohen, S. M. (2012). Postsynthetic Modification of Metal–Organic Frameworks. Chemical Reviews, 112(2), 970–1000. Link
Oliveira, B. L., et al. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews, 46, 4895-4950. Link
Kozlowski, M. T., et al. (2021). Postsynthetic Modification of Metal–Organic Frameworks. Inorganic Chemistry, 60, 12651–12669. Link
Gieselman, M. B., et al. (2020). Quantitative 1H-NMR spectroscopy as an efficient method for identification and quantification of microparticles.[2] Analyst, 145, 5206-5213. Link
Technical Support Center: Preserving Vinyl Group Integrity in Solvothermal Synthesis
Welcome to the technical support center for researchers and professionals engaged in advanced materials synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers and professionals engaged in advanced materials synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a common yet critical challenge: the preservation of vinyl functional groups during solvothermal synthesis. The high-temperature, high-pressure environment of a solvothermal reaction can be hostile to sensitive functionalities like carbon-carbon double bonds. This resource is designed to equip you with the knowledge and protocols necessary to mitigate oxidative degradation and ensure the successful synthesis of your target materials.
Troubleshooting Guide: Diagnosing and Solving Vinyl Group Degradation
This section addresses specific problems you may encounter, providing potential causes and actionable solutions based on established scientific principles.
Problem: Post-synthesis analysis (e.g., FTIR, NMR) indicates a partial or total loss of vinyl groups, often accompanied by the appearance of new peaks (e.g., carbonyls).
This is the most common manifestation of vinyl group degradation. The underlying causes can be traced back to several key experimental parameters.
Potential Cause 1: Presence of Residual Oxygen
Scientific Rationale: Oxygen is a primary adversary in preserving unsaturated bonds at elevated temperatures.[1] Its presence, even in trace amounts, can initiate free-radical chain reactions, leading to oxidative cleavage of the vinyl group and the formation of undesirable carbonyl or epoxide functionalities.[2] The principle of using an inert atmosphere is to physically displace and exclude reactive oxygen from the reaction environment.[3][4]
Solution: Implement a Rigorous Inert Atmosphere Protocol. Standard inert gas backfilling is often insufficient. A thorough purging and degassing procedure is critical.
Step-by-Step Inert Atmosphere Protocol:
Vessel Preparation: Ensure the solvothermal reactor (autoclave) and its liner are scrupulously clean and dry.
Initial Purge: Assemble the reactor with your solid precursors. Flush the sealed vessel with a high-purity inert gas (Argon or Nitrogen) for 5-10 minutes to displace the bulk of the ambient air.
Solvent Degassing: Degas the solvent separately before adding it to the reactor. This can be achieved by sparging with an inert gas for 20-30 minutes or through several freeze-pump-thaw cycles for more sensitive reactions.
Final Assembly & Purge: Add the degassed solvent to the reactor containing the precursors under a positive flow of inert gas (counter-flow). Seal the reactor promptly.
Pressurized Purge Cycles: Pressurize the sealed reactor with the inert gas to ~5-10 bar, then carefully vent. Repeat this cycle 3-5 times to remove any remaining headspace oxygen.
Final Pressure: After the final vent, pressurize the reactor to a slight positive pressure (~1-2 bar) with the inert gas before placing it in the oven. This ensures that any minor leaks will result in inert gas flowing out, rather than air flowing in.
Potential Cause 2: Inappropriate Solvent Choice
Scientific Rationale: Under solvothermal conditions, the solvent is not merely a medium but an active chemical participant. Some solvents can become oxidizing at high temperatures and pressures. For instance, water, a common "green" solvent, can act as a weak oxidant.[5] Conversely, alcohols like ethanol, ethylene glycol, and glycerol exhibit reducing properties that become more pronounced with increasing temperature, which can help protect sensitive functional groups.[5] Furthermore, solvents can decompose, creating reactive byproducts that may attack the vinyl groups.[6]
Solution: Select Solvents with Favorable Redox Properties.
Consult the literature for the known behavior of your chosen solvent under solvothermal conditions.
If oxidation is a persistent issue, consider switching from a neutral or weakly oxidizing solvent (e.g., water, DMF) to a reducing solvent (e.g., ethanol, ethylene glycol).
Be aware of potential side reactions. For example, while reducing, alcohols can participate in etherification or transesterification reactions depending on the substrate.
Potential Cause 3: Excessive Reaction Temperature or Duration
Scientific Rationale: High temperatures accelerate all reaction rates, including undesirable degradation pathways.[7] Vinyl groups, while relatively stable, can undergo thermal degradation or become more susceptible to oxidation at elevated temperatures.[2] The goal is to find a temperature window that is high enough to promote the desired crystallization or reaction but low enough to preserve the functional group.
Temperature Screening: Conduct a series of experiments at varying temperatures (e.g., 120°C, 140°C, 160°C, 180°C) while keeping all other parameters constant. Analyze the product from each temperature to determine the optimal balance between material formation and vinyl group retention.
Time Study: Similarly, investigate the effect of reaction duration. It is possible that the desired product forms relatively quickly, and prolonged heating only serves to degrade the functional groups.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of vinyl group oxidation during solvothermal synthesis?
The degradation is typically initiated by radical species. In the presence of oxygen, a free-radical chain reaction can occur, leading to the formation of peroxyl radicals that attack the double bond. This can result in the formation of epoxides, aldehydes, ketones, or carboxylic acids, and in severe cases, cleavage of the polymer backbone.[2][8] Even in the absence of oxygen, thermal energy can sometimes be sufficient to initiate degradation, especially if catalyzed by metal ions from the precursors.[7]
Q2: How can I reliably verify the integrity of vinyl groups in my final product?
A multi-technique approach is recommended for unambiguous confirmation.
Persistence of characteristic peaks for C=C stretching (~1640 cm⁻¹) and vinyl C-H bending (~910-990 cm⁻¹). Absence of strong, broad carbonyl (C=O) peaks (~1700 cm⁻¹).
¹H NMR Spectroscopy
Nuclear Magnetic Resonance detects specific proton environments.
Presence of signals in the vinyl region (typically 5-6.5 ppm).[9] The integration of these peaks should match the expected stoichiometry.
Raman Spectroscopy
Measures inelastic scattering of light, highly sensitive to non-polar bonds.
A strong, sharp peak corresponding to the C=C stretch (~1640 cm⁻¹), which is often more intense in Raman than in FTIR.
X-ray Photoelectron Spectroscopy (XPS)
Surface-sensitive technique that determines elemental composition and chemical states.
Analysis of the C 1s high-resolution spectrum can distinguish between C=C/C-C, C-O, and C=O bonding environments.[10]
Q3: Are certain precursors more likely to cause oxidation than others?
Yes. Precursors containing metal ions in high oxidation states (e.g., Mn(VII), Cr(VI)) or those known to be strong oxidizing agents should be used with caution. Additionally, nitrate salts (e.g., Fe(NO₃)₃) can generate oxidizing species under solvothermal conditions and may be more aggressive than their chloride or acetate counterparts. When possible, choose precursors with metal ions in lower, more stable oxidation states.
Q4: Can I use additives to protect the vinyl groups?
While not a substitute for proper inert atmosphere technique and condition optimization, certain additives can offer a degree of protection.
Antioxidants/Radical Scavengers: In polymer science, hindered phenols or phosphites are used as antioxidants. While less common in solvothermal synthesis of inorganic materials, the addition of a small amount of a high-boiling-point, reducing agent could theoretically act as an oxygen scavenger, though this may complicate product purity.
Reducing Solvents: As mentioned previously, using a solvent like ethylene glycol can provide an in-situ reducing environment that helps protect against oxidation.[5]
Visualized Workflows and Logic
Here are diagrams to visually guide your experimental setup and troubleshooting process.
Caption: Workflow for establishing a robust inert atmosphere.
Caption: Decision tree for troubleshooting vinyl group loss.
References
Mapping the redox chemistry of common solvents in solvothermal synthesis through in situ X-ray diffraction. Nanoscale (RSC Publishing).
Graphene Based Poly(Vinyl Alcohol) Nanocomposites Prepared by In Situ Green Reduction of Graphene Oxide by Ascorbic Acid: Influence of Graphene Content and Glycerol Plasticizer on Properties. MDPI. Available at: [Link]
Vinyl group – Knowledge and References. Taylor & Francis. Available at: [Link]
Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
Study of vinyl group effect on thermal and mechanical properties of some polymers and silicone rubber. ResearchGate. Available at: [Link]
Regiochemistry of Wacker-type oxidation of vinyl group in the presence of neighboring oxygen functions. Part 2. DOI. Available at: [Link]
Photo-oxidation of polydimethylsiloxane oils. II. Effect of vinyl groups. Semantic Scholar. Available at: [Link]
Synthesis, characterization, degradation and applications of vinyl polyperoxides. ResearchGate. Available at: [Link]
What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. l-cat.com. Available at: [Link]
Solvothermal synthesis of polyvinyl pyrrolidone encapsulated, amine-functionalized copper ferrite and its use as a magnetic resonance imaging contrast agent. PLOS One. Available at: [Link]
Study of vinyl group effect on thermal and mechanical properties of some polymers and silicone rubber. Applied Chemical Engineering. Available at: [Link]
Vinylation of Alcohols, Thiols, and Nitrogen Compounds Using a Stoichiometric Amount of In Situ Generated Acetylene. MDPI. Available at: [Link]
Solvothermal synthesis of polyvinyl pyrrolidone encapsulated, amine-functionalized copper ferrite and its use as a magnetic resonance imaging contrast agent. PubMed. Available at: [Link]
Environmental Impacts of Plastic Degradation: Toxic Byproducts, Environmental Risks, and Eco-Friendly Alternatives. MDPI. Available at: [Link]
Solvothermal Processes: Definition, Key Factors Governing the Involved Chemical Reactions and New Trends. ResearchGate. Available at: [Link]
A study of the thermal degradation of poly(vinyl chloride) in the presence of carbazole and potassium carbazole using t.g.a./F71. Pure. Available at: [Link]
Synthesis of Vinyl-Containing MQ Copolymers in Active Medium. MDPI. Available at: [Link]
Enzymes involved in vinyl acetate decomposition by Pseudomonas fluorescens PCM 2123 strain. PMC. Available at: [Link]
How to Use Inert Gas for Reducing Oxidation Rates. matmatch.com. Available at: [Link]
The oxidative degradation of ethylene/vinyl alcohol copolymers Carlsson, DJ; Chmela, S. NRC Publications Archive. Available at: [Link]
Thermomechanical properties of poly(vinyl alcohol) prepared at room temperature as a function of degree of hydrolysis and alumin. CNR-IRIS. Available at: [Link]
What is the best method for the quantitative analysis of epoxy groups and vinyl groups on an inorganic (oxidic) surface? ResearchGate. Available at: [Link]
Guide to by-products formed in organic solvents under solvothermal conditions. Pure. Available at: [Link]
Characterization of linear low-density polyethylene/poly(vinyl alcohol) blends and their biodegradability by Vibrio sp isolated from marine benthic environment. ResearchGate. Available at: [Link]
Novel protecting group strategies in the synthesis of oligosaccharides. Scholarly Publications Leiden University. Available at: [Link]
What Are the Best Ways to Prevent Sample Oxidation During High-Temperature Analysis?. azom.com. Available at: [Link]
Inert Atmosphere. Zamann Pharma Support GmbH. Available at: [Link]
VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. Available at: [Link]
Future of Vinyl Banners: Chemical Composition, Toxicity, Environmental Impact and Degradation. Juniper Publishers. Available at: [Link]
Thermal degradation of poly(vinyl chloride) plastisols based on low-migration polymeric plasticizers. ResearchGate. Available at: [Link]
Practical Synthesis of Terminal Vinyl Fluorides. PubMed. Available at: [Link]
Technical Support Center: Enhancing Thermal Stability of Polymers Derived from 5-Vinylisophthalic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymers derived from 5-vinylisophthalic acid (5-VIPA). This guide is designed to provide in-depth trou...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymers derived from 5-vinylisophthalic acid (5-VIPA). This guide is designed to provide in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to help you overcome common challenges and enhance the thermal stability of your materials. Our focus is on explaining the causality behind experimental choices to ensure you can make informed decisions in your research.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and analysis of 5-VIPA polymers.
Issue 1: Polymer Exhibits Lower-Than-Expected Decomposition Temperature in Thermogravimetric Analysis (TGA)
You've synthesized a polymer of 5-vinylisophthalic acid, but TGA results show a significant weight loss at a temperature lower than anticipated, indicating poor thermal stability.
Potential Cause
Scientific Rationale
Recommended Solution
Low Molecular Weight
Shorter polymer chains have a higher proportion of chain ends, which are often less stable and can initiate degradation at lower temperatures. Incomplete polymerization reactions are a common cause of low molecular weight.
Optimize polymerization conditions to favor higher molecular weight. This can include increasing reaction time, ensuring high monomer purity, adjusting initiator concentration, or employing a more controlled polymerization technique.
Residual Monomer or Solvent
Trapped volatile components like unreacted monomer or residual solvent can evaporate during TGA heating, appearing as an initial weight loss and lowering the apparent onset of decomposition.
Purify the polymer thoroughly before analysis. Techniques like precipitation in a non-solvent followed by vacuum drying at an elevated temperature (below the polymer's glass transition temperature, Tg) are effective.[1]
Thermo-oxidative Degradation
If the TGA is performed in an air or oxygen-containing atmosphere, the polymer can undergo oxidation, which typically occurs at lower temperatures than pyrolysis in an inert atmosphere.[2][3]
To assess the inherent thermal stability of the polymer backbone, always perform TGA under an inert atmosphere, such as high-purity nitrogen or argon.[4]
Presence of Impurities
Catalysts, initiators, or their byproducts remaining in the polymer matrix can act as catalysts for thermal degradation, lowering the decomposition temperature.
Ensure rigorous purification of the final polymer. Washing the polymer multiple times with appropriate solvents can help remove these impurities.
Issue 2: Broad or Multiple Thermal Transitions Observed in Differential Scanning Calorimetry (DSC)
Your DSC thermogram shows a very broad glass transition (Tg) or multiple melting peaks (Tm), suggesting a non-uniform material.
Potential Cause
Scientific Rationale
Recommended Solution
Polymer Heterogeneity / Polydispersity
A broad molecular weight distribution (high polydispersity index, PDI) means the sample contains a wide range of chain lengths. Shorter chains have greater mobility and a lower Tg, while longer chains have a higher Tg, resulting in a broadened transition.
Refine the polymerization technique to achieve better control over molecular weight. Techniques like RAFT or ATRP polymerization can yield polymers with a narrow PDI. If using free-radical polymerization, carefully control initiator and monomer concentrations.
Incomplete Polymerization
A mixture of unreacted monomer, oligomers, and polymer will exhibit complex thermal behavior, including plasticization effects from the low molecular weight species that can lower and broaden the Tg.
Extend the polymerization reaction time or adjust the temperature to drive the reaction closer to completion. Confirm conversion using techniques like ¹H NMR spectroscopy.
Phase Separation (in Copolymers)
If 5-VIPA is copolymerized with another monomer, poor miscibility can lead to phase-separated domains, each exhibiting its own distinct glass transition.
Select comonomers with better miscibility with the 5-VIPA units. Characterize the morphology using techniques like Atomic Force Microscopy (AFM) or Transmission Electron Microscopy (TEM) to check for phase separation.
Issue 3: Polymer Degradation During Synthesis at Elevated Temperatures
You observe charring, discoloration, or gelation during the polymerization reaction, especially when using solution polymerization at high temperatures.
Potential Cause
Scientific Rationale
Recommended Solution
Premature Decarboxylation
The carboxylic acid groups on the isophthalic acid moiety can undergo decarboxylation (loss of CO₂) at high temperatures, leading to structural changes and degradation. This is a known degradation pathway for polymers containing carboxylic acid groups.[5]
Conduct the polymerization at the lowest feasible temperature that still allows for an acceptable reaction rate. Screen different initiators to find one with a suitable decomposition temperature for your system.
Acid-Catalyzed Side Reactions
The acidic protons of the carboxylic acid groups can catalyze side reactions, such as hydrolysis of ester groups (if present in comonomers or solvents) or other degradation pathways, especially in the presence of trace amounts of water.[3]
Use thoroughly dried solvents and monomers. Consider protecting the carboxylic acid group (e.g., as an ester) during polymerization and then deprotecting it in a subsequent step, although this adds complexity to the synthesis.
Uncontrolled Cross-linking
At high temperatures, intermolecular condensation reactions between carboxylic acid groups can occur, leading to the formation of anhydride cross-links. This results in gelation and an infusible, insoluble material.
Maintain a reaction temperature below the threshold for significant anhydride formation. If a cross-linked structure is desired, it should be achieved in a controlled manner post-polymerization.
Section 2: Frequently Asked Questions (FAQs)
Q1: How does the incorporation of 5-vinylisophthalic acid into a polymer backbone typically affect its thermal stability?
A1: The isophthalic acid component introduces a rigid aromatic ring into the polymer structure. This rigidity restricts the thermal motion of the polymer chains, which generally leads to an increase in the glass transition temperature (Tg) and enhanced thermal stability compared to analogous polymers made from purely aliphatic monomers.[6]
Q2: What is the primary degradation mechanism for polymers containing carboxylic acid side groups?
A2: The primary thermal degradation pathway for polymers with carboxylic acid groups often involves decarboxylation at elevated temperatures.[5] Additionally, for vinyl polymers, the degradation can follow mechanisms similar to related structures like poly(vinyl acetate), where elimination of the side group (in this case, potentially through complex reactions involving the acid) leaves an unsaturated polyene backbone that degrades at higher temperatures.[2]
Q3: Can I enhance thermal stability by creating salt forms of the carboxylic acid groups?
A3: Yes, forming polyelectrolytes by neutralizing the carboxylic acid groups with a base (e.g., NaOH, Ca(OH)₂) can significantly enhance thermal stability. The ionic interactions between the polymer chains act as physical cross-links, restricting chain mobility.[7] The nature of the counterion plays a crucial role; divalent metal ions (like Ca²⁺ or Zn²⁺) can form stronger ionic bridges than monovalent ions (like Na⁺), often leading to greater stability improvements.[8][9] However, some transition metals can also catalyze degradation, so the choice of ion is critical.[10]
Q4: How does cross-linking improve the thermal stability of these polymers?
A4: Cross-linking creates a three-dimensional network of polymer chains connected by covalent bonds.[11][12] This network structure severely restricts the mobility of the polymer chains.[13][14] To undergo thermal degradation, covalent bonds within the network must be broken, which requires significantly more energy than simply overcoming the intermolecular forces in a linear polymer. This leads to a higher decomposition temperature and often an increased amount of char residue at high temperatures.[11][14]
Q5: What are some effective co-monomers to polymerize with 5-VIPA for improved thermal stability?
A5: To further enhance thermal stability, consider copolymerizing 5-VIPA with other monomers that possess inherent thermal robustness. Good candidates include:
Styrene and its derivatives: The aromatic rings contribute to high thermal stability.
N-substituted maleimides: These monomers are known to produce polymers with very high glass transition temperatures.
Acrylonitrile: The resulting nitrile groups can undergo cyclization reactions at high temperatures to form stable, ladder-like structures that resist further degradation.[15]
Protocol 1: Free-Radical Solution Polymerization of 5-Vinylisophthalic Acid
This protocol provides a general procedure for synthesizing poly(5-vinylisophthalic acid).
Materials:
5-Vinylisophthalic acid (5-VIPA), purified
Azobisisobutyronitrile (AIBN), recrystallized
N,N-Dimethylformamide (DMF), anhydrous
Methanol
Schlenk flask and line
Magnetic stirrer and hot plate
Procedure:
Monomer & Initiator Setup: Add 5-VIPA (e.g., 5.0 g) and AIBN (e.g., 0.5 mol% relative to monomer) to a Schlenk flask equipped with a magnetic stir bar.
Solvent Addition: Add anhydrous DMF (e.g., 20 mL) to dissolve the solids.
Inert Atmosphere: Subject the flask to three cycles of freeze-pump-thaw to remove dissolved oxygen, which can inhibit polymerization. Backfill with nitrogen or argon.
Polymerization: Place the flask in a preheated oil bath at 70°C. Stir the reaction mixture for 24 hours under a positive pressure of inert gas. The solution will become more viscous as the polymer forms.
Isolation: After cooling to room temperature, slowly pour the viscous polymer solution into a large excess of a non-solvent, such as methanol (e.g., 400 mL), while stirring vigorously. The polymer will precipitate as a white solid.
Purification: Allow the precipitate to settle, then decant the supernatant. Wash the polymer multiple times with fresh methanol to remove unreacted monomer, initiator fragments, and DMF.
Drying: Collect the polymer by filtration and dry it in a vacuum oven at 60°C until a constant weight is achieved.
Characterization: Confirm the structure using FTIR and ¹H NMR. Analyze thermal properties using TGA and DSC.
Workflow for Troubleshooting Low Thermal Stability
The following diagram illustrates a logical workflow for diagnosing and addressing poor thermal stability in your 5-VIPA derived polymer.
Caption: Troubleshooting workflow for low decomposition temperature (Td).
Mechanism: Enhancing Stability via Cross-linking and Ion Formation
This diagram illustrates two primary strategies for enhancing the thermal stability of poly(5-vinylisophthalic acid).
Caption: Strategies to improve the thermal stability of 5-VIPA polymers.
References
Study on Synthesis and Thermal Properties of Polylactic Acid. (2019).
Crosslinking Polymers: Types, Effects, Applic
The Effect of Divalent Metal Ions on the Temperature Stability of Poly(I:C) Duplex. (2020). SciSpace.
The thermal degradation of poly(vinyl acetate) and poly(ethylene-co-vinyl acetate), Part I: Experimental study of the degradation mechanism. (2024).
Technical Support Center: Enhancing the Thermal Stability of Polymers Containing Naphthalene-2,7-dicarboxylic Acid. (n.d.). Benchchem.
Synthesis, Characterization and Thermal Stability Study of Polyelectrolytes (Some Transition Metal Salts). (2005). Iranian Polymer Journal.
Thermal Degradation of Polymers at High Temper
A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions. (n.d.). PubMed.
How Does Cross-Linking Occur in Polymers?. (2025). Ebeam Machine.
Synthesis and Properties of Poly(5-vinyltetrazole). (2011).
Technical Support Center: Enhancing Thermal Stability of Polymers Containing 5,5'-Methylenediisophthalic Acid. (n.d.). Benchchem.
The Effect of Divalent Metal Ions on the Temperature Stability of Poly(I:C) Duplex. (2020).
How Crosslinking Improves Thermal and Mechanical Stability. (2025).
Ellagic acid as stabilizer in the thermo-oxidative degradation of thermoplastic polyurethane. (2023). Universidade de Lisboa.
INFLUENCE OF METAL IONS ON THE OXIDATIVE STABILITY OF HEATED MILK: STUDY BY ATR-FTIR SPECTROSCOPY AND CHEMOMETRICS. (n.d.). Revue Roumaine de Chimie.
Influence of counterions on the thermal and solution properties of strong polyelectrolytes. (2024). PMC.
Thermal Stability and Decomposition Mechanism of Poly(alkylene succin
How does Cross-Linking Effect the Thermal Stability of Polyisoprene. (2000).
Responsive Polyesters with Alkene and Carboxylic Acid Side-Groups for Tissue Engineering Applic
Resolving steric hindrance issues in 5-Vinylisophthalic acid coordination
Welcome to the Technical Support Center for Advanced Ligand Coordination. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific thermodynamic and kinetic challenges associate...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Advanced Ligand Coordination. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific thermodynamic and kinetic challenges associated with 5-Vinylisophthalic acid (5-VPIA) coordination.
The vinyl group at the 5-position of isophthalic acid introduces significant steric bulk and rigidity. While this is highly desirable for creating periodic functional sites for post-synthetic copolymerization[1] or inducing extended-chain "jacketing effects" in liquid crystalline polymers[2], it frequently causes steric clashes during the self-assembly of Metal-Organic Frameworks (MOFs). This guide provides field-proven, self-validating strategies to overcome these steric barriers.
Part 1: Diagnostic Q&A – Troubleshooting 5-VPIA Steric Hindrance
Q1: My Cu-5-VPIA MOF synthesis yields an amorphous precipitate instead of crystalline powder. What is causing this, and how do I fix it?Cause: The rigid
-hybridized vinyl groups protrude into the coordination sphere. When reacting with ions, the rapid coordination kinetics trap the system in a metastable, amorphous state because the bulky vinyl groups clash before the Secondary Building Units (SBUs) can align into a long-range ordered lattice.
Solution (Modulator-Assisted Synthesis): Introduce a monocarboxylic acid (e.g., acetic acid or benzoic acid) as a modulator. The modulator competes with 5-VPIA for the metal coordination sites, slowing down the crystal growth. This shifts the reaction from kinetic control to thermodynamic control, providing the system enough time to "proofread" the bonds and resolve steric clashes, yielding highly crystalline [Cu(5-VPIA)] frameworks[1].
Q2: I am trying to synthesize a dense Zn-MOF using 5-VPIA, but the pore volume is near zero (non-porous). How can I maintain the vinyl functionality while opening the pores?Cause: In single-ligand systems, the 120° bite angle of the isophthalate moiety combined with the steric bulk of the vinyl group often forces interpenetrated or highly dense topologies, completely blocking the channels.
Solution (Mixed-Ligand Pillaring): Utilize a pillared-layer approach. By introducing a neutral N-donor co-ligand like 4,4'-bipyridine (bpy) or triethylenediamine (TED), you can space out the 2D Zn-5-VPIA layers into a 3D framework. The co-ligand acts as a physical "pillar," increasing the distance between adjacent vinyl groups and preventing steric occlusion of the pores[3].
Q3: My post-synthetic modification (PSM) of the vinyl groups via cross-linking is failing. Why?Cause: If the steric hindrance during initial coordination forces the vinyl groups into a tightly packed, inward-facing conformation, guest molecules (like radical initiators or monomers) cannot access the reactive double bonds.
Solution (Solvent Templating): Synthesize the MOF in a bulkier solvent (e.g., N,N-Diethylformamide instead of DMF). The larger solvent molecules act as templates during crystallization, forcing the framework to adopt a more open topology that forces the vinyl groups to point outward into the channels, making them accessible for periodic host-guest copolymerization[1].
Part 2: Mechanistic Workflows & Visualization
To successfully coordinate 5-VPIA without steric failure, you must control the assembly pathway. The diagram below illustrates how modulator-assisted synthesis bypasses the steric kinetic trap.
The concentration of the modulator is critical. Too little, and steric clashes dominate; too much, and the MOF will not form (complete inhibition). Table 1 summarizes the optimal conditions for Cu-5-VPIA synthesis.
Table 1: Impact of Acetic Acid (Modulator) Equivalents on Cu-5-VPIA Coordination
Modulator : Ligand Ratio
Crystallinity (PXRD)
Yield (%)
BET Surface Area (m²/g)
Diagnostic Observation
0 : 1
Amorphous
85%
< 10
Rapid precipitation; severe steric clashes.
5 : 1
High
72%
650
Optimal defect-free coordination.
10 : 1
Moderate
45%
420
Partial framework etching by excess acid.
20 : 1
None
0%
N/A
Complete coordination inhibition.
Part 4: Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Each step contains a physical or analytical checkpoint to ensure the steric hindrance of 5-VPIA has been successfully mitigated.
Protocol A: Modulator-Assisted Synthesis of [Cu(5-VPIA)]
Objective: Achieve periodic positioning of vinyl groups in a 1D channel without steric collapse[1].
Precursor Dissolution: Dissolve 0.5 mmol of
and 0.5 mmol of 5-Vinylisophthalic acid in 15 mL of N,N-Dimethylformamide (DMF) in a 20 mL scintillation vial.
Validation Checkpoint: The solution must be clear and deep blue. Any immediate cloudiness indicates premature, kinetically driven polymeric precipitation.
Modulator Addition: Add 2.5 mmol (approx. 143 µL) of glacial acetic acid to the solution. Stir for 10 minutes.
Solvothermal Assembly: Seal the vial and heat isothermally at 85°C for 48 hours in a programmable oven.
Causality: The 85°C temperature provides the necessary thermal energy to break the weaker Cu-acetate bonds, allowing the bulkier 5-VPIA to coordinate in its lowest-energy, sterically relaxed conformation.
Controlled Cooling: Cool to room temperature at a rate of 5°C/hour.
Solvent Exchange & Activation: Decant the mother liquor. Wash the blue block crystals with fresh DMF (3 × 10 mL) to remove unreacted modulator, followed by anhydrous ethanol (3 × 10 mL). Dry under dynamic vacuum at 60°C for 12 hours.
Validation Checkpoint: Perform Powder X-Ray Diffraction (PXRD). Sharp peaks at low angles (
) confirm the successful formation of the porous lattice.
Protocol B: Mixed-Ligand Assembly of Pillared Zn-5-VPIA MOF
Objective: Utilize a secondary ligand to physically separate 5-VPIA units, preventing pore occlusion[3].
Caption: Step-by-step mixed-ligand assembly workflow for sterically relaxed Zn-5-VPIA MOFs.
Ligand Mixing: Dissolve 0.5 mmol of 5-VPIA and 0.25 mmol of 4,4'-bipyridine (bpy) in 10 mL of a DMF/EtOH mixture (1:1 v/v).
Metal Addition: Slowly add a solution of 0.5 mmol
dissolved in 5 mL of DMF.
Solvothermal Synthesis: Heat the mixture in a Teflon-lined stainless steel autoclave at 100°C for 72 hours.
Isolation: Harvest the resulting colorless crystals. The bpy pillars successfully force the 2D Zn-5-VPIA layers apart, accommodating the vinyl groups within the expanded 3D void space.
References
Precision Chemical Synthesis Using MOFs
Source: Royal Society of Chemistry (RSC) Books, Functional Macromolecular Complexes (2024).
URL:[Link]
A Zn-MOF functionalized with alkyne groups: ultrasensitive detection of Cu+ and Pd2+ ions in aqueous medium
Source: Sensors & Diagnostics, RSC Publishing (2023).
URL:[Link]
Design, Synthesis, and Phase Behavior of Mesogen-Jacketed Liquid Crystalline Polymers Based on 5-Vinylisophthalic Acid and Alkyl Chains
Source: Acta Polymerica Sinica (2022).
URL:[Link]
1H NMR Characterization and Peak Assignment of 5-Vinylisophthalic Acid
The following guide details the 1H NMR characterization of 5-Vinylisophthalic acid (5-VIPA), structured as a technical comparison for researchers in drug development and materials science (MOFs/polymers). A Comparative T...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the 1H NMR characterization of 5-Vinylisophthalic acid (5-VIPA), structured as a technical comparison for researchers in drug development and materials science (MOFs/polymers).
A Comparative Technical Guide for Purity Assessment
Part 1: Executive Summary & Technical Context
5-Vinylisophthalic acid (5-VIPA) is a critical bifunctional monomer used to introduce polymerizable handles into Metal-Organic Frameworks (e.g., UiO-66-vinyl) and high-performance polymers. Its performance relies entirely on the integrity of the vinyl group, which is prone to premature polymerization or oxidation.
This guide compares the 1H NMR profile of 5-VIPA against its synthetic precursors (5-Bromoisophthalic acid ) and derivatives (Dimethyl 5-vinylisophthalate ) to establish a self-validating purity protocol. NMR is superior to IR or MS in this context because it quantitatively resolves the vinyl region (5.0–7.0 ppm) from aromatic impurities and detects the onset of oligomerization (peak broadening).
Part 2: Experimental Protocol (Self-Validating System)
Sample Preparation
To ensure reproducibility and minimize solvent effects on chemical shifts, follow this strict protocol.
Solvent Selection:DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent. 5-VIPA has poor solubility in CDCl3 or Acetone-d6 due to the rigid dicarboxylic acid framework.
Concentration: 10–15 mg of sample in 0.6 mL DMSO-d6.
Why? Higher concentrations can cause stacking effects that shift aromatic peaks; lower concentrations reduce signal-to-noise for detecting trace aliphatic impurities.
Reference: Calibrate to the residual DMSO pentet at 2.50 ppm .
Acquisition Parameters
Frequency: 400 MHz or higher (recommended for clear resolution of vinyl coupling).
Pulse Sequence: Standard 1D proton (e.g., zg30).
Relaxation Delay (D1): Set to ≥ 5 seconds .
Causality: The carboxylic acid protons and isolated aromatic protons have long T1 relaxation times. Insufficient D1 leads to poor integration accuracy, making stoichiometric validation (Vinyl:Aromatic ratio) impossible.
Part 3: Spectral Analysis & Peak Assignment
The 1H NMR spectrum of 5-VIPA in DMSO-d6 is characterized by three distinct regions: the downfield Acidic/Aromatic zone, the Vinyl fingerprint zone, and the high-field Impurity zone.
Master Assignment Table (DMSO-d6)
Position
Proton Type
Shift (δ, ppm)
Multiplicity
Integration
Coupling (J, Hz)
-COOH
Carboxylic Acid
13.20 – 13.50
Broad Singlet
2H
N/A (Exchangeable)
H-2
Aromatic (Between COOH)
8.40 – 8.50
Triplet/Singlet
1H
J ~ 1.5 Hz (Meta)
H-4, H-6
Aromatic (Ortho to Vinyl)
8.10 – 8.20
Doublet/Singlet
2H
J ~ 1.5 Hz
H-α
Vinyl (Alpha to Ring)
6.80 – 6.95
dd
1H
Jtrans ~ 17.6, Jcis ~ 11.0
H-trans
Vinyl (Terminal, Trans)
5.95 – 6.05
doublet (d)
1H
Jtrans ~ 17.6 Hz
H-cis
Vinyl (Terminal, Cis)
5.40 – 5.50
doublet (d)
1H
Jcis ~ 11.0 Hz
Note on Shifts: Exact shifts may vary ±0.05 ppm depending on concentration and water content in DMSO-d6. The pattern and coupling constants are the definitive identifiers.
Detailed Mechanistic Assignment
The "Vinyl Fingerprint" (5.0 – 7.0 ppm):
The vinyl group exhibits an AMX spin system .
H-α (dd): This proton is most deshielded (~6.9 ppm) due to the ring current of the benzene and induction. It splits into a "doublet of doublets" due to coupling with both terminal protons.
H-trans (d): The terminal proton trans to the ring appears around 6.0 ppm. It has a large coupling constant (J ≈ 17.6 Hz), characteristic of trans-alkenes.
H-cis (d): The terminal proton cis to the ring appears most upfield (~5.45 ppm) with a medium coupling constant (J ≈ 11.0 Hz).
Validation: The integration of these three signals must be 1:1:1. Any deviation suggests polymerization (broadening) or hydrogenation impurities.
The Aromatic Region (8.0 – 8.5 ppm):
H-2: Located between two electron-withdrawing carboxylic acid groups, this proton is significantly deshielded (~8.45 ppm).
H-4/6: These are equivalent due to the plane of symmetry. They appear upfield of H-2 (~8.15 ppm).
Part 4: Comparative Performance Guide
This section objectively compares 5-VIPA against its alternatives (precursors and derivatives) to demonstrate how NMR validates the specific chemical transformation.
Comparison Table: 5-VIPA vs. Alternatives
Feature
5-Vinylisophthalic Acid (Target)
5-Bromoisophthalic Acid (Precursor)
Dimethyl 5-vinylisophthalate (Ester)
Vinyl Signals
Present (5.4, 6.0, 6.9 ppm)
Absent (Clear region)
Present (Similar shifts)
Methyl Signal
Absent
Absent
Present (~3.90 ppm, s, 6H)
Acid Signal
Present (~13.4 ppm)
Present (~13.5 ppm)
Absent
Aromatic H-4,6
~8.15 ppm
~8.25 ppm (Deshielded by Br)
~8.10 ppm
Impurity Flag
Polymer: Broad mounds at 1.5–2.5 ppm
Starting Material: Lack of vinyl peaks
Incomplete Hydrolysis: Methyl peak at 3.9 ppm
Diagnostic Logic (Graphviz Visualization)
The following diagram illustrates the logical flow for interpreting the NMR spectrum to confirm identity and purity.
Caption: Decision logic for validating 5-VIPA purity using 1H NMR markers.
Part 5: Technical Insights & Troubleshooting
The Polymerization Risk
A common issue with 5-VIPA is spontaneous polymerization during storage or workup.
NMR Symptom: Disappearance of the sharp vinyl doublets (5.4/6.0 ppm) and emergence of broad aliphatic signals in the 1.5 – 2.5 ppm range (backbone methylene/methine).
Resolution: If broad peaks appear, the sample contains oligomers. Recrystallization (often from Ethanol/Water) is required.
Solvent Effects (DMSO vs. Methanol)
While DMSO-d6 is standard, some researchers use Methanol-d4 (CD3OD).
Caution: In CD3OD, the carboxylic acid protons (13+ ppm) will disappear due to deuterium exchange with the solvent. Do not use the acid peak for integration in methanol.
Shift Change: Vinyl peaks typically shift upfield by 0.1–0.2 ppm in methanol compared to DMSO.
References
BioRxiv. "Synthesis of building blocks: 5-vinylisophthalic acid characterization." BioRxiv Preprint, 2025. Link
US Patent 8299267B2. "Synthesis of dimethyl 5-vinylisophthalate intermediate." Google Patents, 2012. Link
Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[1][2] Chem., 1997, 62, 7512–7515. (Standard for DMSO/Water calibration). Link
Royal Society of Chemistry. "UiO-66-vinyl ligand synthesis and NMR verification." RSC Advances / Dalton Trans, Contextual Data. Link
FTIR Spectral Analysis of Vinyl Groups in 5-Vinylisophthalic Acid MOFs: A Comparative Guide
Introduction: The Vibrational Signature of Functional Utility In the reticular chemistry of Metal-Organic Frameworks (MOFs), 5-vinylisophthalic acid (5-VIP) serves as a critical "handle" for Post-Synthetic Modification (...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Vibrational Signature of Functional Utility
In the reticular chemistry of Metal-Organic Frameworks (MOFs), 5-vinylisophthalic acid (5-VIP) serves as a critical "handle" for Post-Synthetic Modification (PSM). While X-ray diffraction (XRD) confirms crystallinity, it is blind to the chemical fate of the pendant vinyl group. Fourier Transform Infrared Spectroscopy (FTIR) is the de facto standard for validating two critical phases in the lifecycle of a vinyl-MOF:
Integration: Confirming the vinyl group survived solvothermal synthesis without thermal polymerization.
Modification: Quantifying the consumption of the vinyl group during click chemistry (e.g., Thiol-Ene reactions).
This guide moves beyond basic peak assignment. It provides a comparative spectral analysis to distinguish the free ligand , the coordinated framework , and the post-modified product , enabling you to troubleshoot synthesis and reaction efficiency with precision.
Comparative Analysis: Ligand vs. Framework vs. PSM
The power of FTIR lies in differential analysis. You must compare your sample against specific baselines to validate your material.
Scenario A: Ligand Integration (Free Acid vs. MOF)
The most common error is confusing the protonated carboxylic acid of the free ligand with the coordinated carboxylate of the MOF.
Functional Group
Vibration Mode
Free Ligand (5-VIP)
MOF (e.g., UiO-66-CH=CH₂)
Diagnostic Insight
Carboxyl
C=O Stretch
1690–1720 cm⁻¹ (Strong, Protonated)
Absent (if fully activated)
Presence in MOF indicates unreacted linker or defects (free -COOH).
Carboxylate
(COO⁻)
N/A
1580–1590 cm⁻¹
Confirms coordination to metal cluster (e.g., Zr₆ node).
Carboxylate
(COO⁻)
N/A
1395–1400 cm⁻¹
Paired with ; confirms bidentate coordination.
Vinyl (Target)
C=C Stretch
1625–1635 cm⁻¹
1630–1640 cm⁻¹
CRITICAL: Must remain sharp. Broadening suggests thermal polymerization.
Vinyl
=C-H Wag (Out-of-plane)
910 & 990 cm⁻¹
915 & 995 cm⁻¹
Distinct "fingerprint" peaks for monosubstituted alkenes.
Scenario B: Post-Synthetic Modification (Vinyl vs. Click Product)
When performing a Thiol-Ene click reaction (e.g., attaching a PEG chain or drug molecule), the vinyl peaks are the sole indicator of conversion yield.
Reaction Success: Complete disappearance of the 1635 cm⁻¹ (C=C) and 915/995 cm⁻¹ (=C-H) bands.
New Signals: Appearance of C-S stretch (often weak/obscured ~600-700 cm⁻¹) and signals from the incoming group (e.g., C=O ester peaks from an acrylate reactant).
Detailed Experimental Protocol
To ensure reproducibility and high signal-to-noise ratios for the relatively weak vinyl overtone bands, follow this optimized protocol.
Step 1: Sample Preparation (The "Dry" Standard)
Moisture is the enemy of MOF FTIR. Water adsorbed in the pores creates a massive broad band (3700–2500 cm⁻¹) that obscures the C-H stretching region.
Activation: Solvent-exchange the MOF with methanol (3x) and activate under vacuum (10⁻³ Torr) at 100°C for 12 hours.
Pelletization (Preferred): Mix 2 mg of activated MOF with 200 mg of spectroscopic-grade KBr. Grind to a fine powder. Press at 10 tons for 2 minutes to form a transparent pellet.
Why KBr? ATR (Attenuated Total Reflectance) often lacks the sensitivity to detect the subtle consumption of vinyl groups in low-loading MOFs.
ATR Alternative: If using ATR, use a Diamond crystal with high contact pressure. Ensure the background is collected immediately prior to measurement.
Step 2: Acquisition Parameters
Resolution: 2 cm⁻¹ (Standard 4 cm⁻¹ may blend the vinyl C=C with the aromatic C=C).
Scans: Minimum 64 scans (128 recommended for PSM monitoring).
The following diagram outlines the logical decision tree for validating your 5-VIP MOF samples.
Caption: Logical decision tree for validating 5-VIP MOF synthesis using FTIR spectral markers.
Data Interpretation & Troubleshooting
The "Aromatic Masking" Problem
The 5-VIP ligand contains an aromatic ring which produces C=C skeletal vibrations around 1500–1600 cm⁻¹ .
Challenge: The vinyl C=C stretch (~1630 cm⁻¹) is often a shoulder on the much stronger carboxylate asymmetric stretch (~1590 cm⁻¹).
Solution: Use Second Derivative Spectroscopy if your software allows. It resolves overlapping peaks, turning the shoulder at 1630 cm⁻¹ into a distinct minimum, allowing for more accurate integration.
Quantifying Conversion (PSM)
To calculate the conversion yield (
) of a click reaction:
Where:
= Area of vinyl peak after reaction.
= Area of an internal reference peak that does not change (e.g., the Zr-O vibration at ~740 cm⁻¹ or the aromatic ring stretch at ~1500 cm⁻¹).
The superscript
denotes the starting material (parent MOF).
References
Kandiah, M., et al. (2010). "Synthesis and Stability of Tagged UiO-66 Zr-MOFs." Chemistry of Materials. Describes the synthesis of UiO-66-CH=CH₂ and the preservation of vinyl groups during solvothermal synthesis.
Garibay, S. J., & Cohen, S. M. (2010). "Isoreticular Synthesis and Modification of Frameworks with the UiO-66 Topology." Chemical Communications. Provides FTIR comparative data for functionalized UiO-66 series.
Click Chemistry in MOFs: "Thiol–ene Photopolymerization of Vinyl-Functionalized Metal–Organic Frameworks." Journal of Materials Chemistry A. Demonstrates the monitoring of vinyl peak disappearance at 1630 cm⁻¹ during PSM.
Specac Application Note. "Interpreting Infrared Spectra: Alkenes and Aromatics." A fundamental guide for distinguishing vinyl C=C from aromatic ring vibrations.
A Comparative Guide to the X-ray Diffraction Patterns of 5-Substituted Isophthalic Acid Complexes: A Proxy for 5-Vinylisophthalic Acid Systems
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the X-ray diffraction (XRD) patterns of metal complexes derived from 5-substituted isophthalic acids. While di...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray diffraction (XRD) patterns of metal complexes derived from 5-substituted isophthalic acids. While direct, comprehensive comparative data on 5-vinylisophthalic acid complexes is not extensively available in the surveyed literature, this guide leverages data from structurally analogous coordination polymers to offer valuable insights for researchers exploring this specific ligand. The principles of synthesis, structure determination, and the resulting crystallographic patterns observed in complexes of 5-methyl, 5-methoxy, and 5-fluoro isophthalic acids serve as a robust predictive framework for understanding the behavior of 5-vinylisophthalic acid in the formation of metal-organic frameworks (MOFs).
The Role of 5-Substituted Isophthalic Acids in Crystal Engineering
5-Substituted isophthalic acids are versatile building blocks in the field of crystal engineering and the development of MOFs. The strategic placement of functional groups at the 5-position of the isophthalic acid backbone allows for the fine-tuning of the resulting framework's properties, including porosity, stability, and catalytic activity. The vinyl group, in particular, offers a reactive site for post-synthetic modification, a highly desirable feature for creating functional materials.
The coordination of these ligands with metal ions, typically transition metals, leads to the formation of one-, two-, or three-dimensional coordination polymers. The final architecture is dictated by several factors, including the coordination geometry of the metal ion, the nature of the substituent on the isophthalic acid, and the reaction conditions such as solvent and temperature. X-ray diffraction is the definitive technique for elucidating the precise atomic arrangement within these crystalline materials.
Comparative Analysis of Crystal Structures
The following table summarizes the crystallographic data for several coordination polymers formed from 5-substituted isophthalic acids. This data provides a baseline for predicting the potential crystal systems and unit cell parameters for novel 5-vinylisophthalic acid complexes.
Compound
Metal Ion
5-Substituent
Crystal System
Space Group
Key Structural Features
Reference
Ni₂(mip)₂(H₂O)₈·2H₂O
Ni(II)
Methyl
Monoclinic
P2₁/c
One-dimensional chains forming a three-dimensional hydrogen-bonded framework.
Expert Insight: The variability in crystal systems and space groups, even with seemingly minor changes to the substituent at the 5-position, underscores the sensitivity of the self-assembly process. For 5-vinylisophthalic acid, one can anticipate the formation of similarly diverse structures. The vinyl group, being electronically and sterically different from methyl, methoxy, or fluoro groups, will likely lead to unique packing arrangements and framework topologies.
Experimental Workflow: From Synthesis to Structure Elucidation
The synthesis of these coordination polymers generally follows a solvothermal or hydrothermal methodology. This approach allows for the slow crystallization of the product, which is crucial for obtaining single crystals suitable for XRD analysis.
Generalized Solvothermal Synthesis Protocol
Reactant Preparation: A mixture of the 5-substituted isophthalic acid and a metal salt (e.g., acetate or nitrate) are dissolved in a suitable solvent or solvent mixture (e.g., DMF, ethanol, water).
Sealing and Heating: The solution is sealed in a Teflon-lined stainless steel autoclave.
Crystallization: The autoclave is heated to a specific temperature (typically between 100-180 °C) for a period ranging from hours to several days.
Cooling: The vessel is slowly cooled to room temperature to promote the formation of well-defined crystals.
Isolation: The resulting crystals are washed with a solvent and dried.
X-ray Diffraction Analysis
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
Data Collection: The crystal is placed in an X-ray diffractometer, and diffraction data is collected, typically using Cu Kα or Mo Kα radiation.[1]
Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The structure is then solved and refined using software packages like SHELXS and SHELXL.[1]
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a 5-substituted isophthalic acid-based MOF.
Caption: A typical experimental workflow for MOF synthesis and characterization.
Understanding Coordination Modes
The connectivity of the final framework is determined by the coordination modes of the carboxylate groups of the isophthalic acid ligand with the metal centers. The following diagram illustrates some common coordination modes.
Caption: Common coordination modes of carboxylate ligands with metal centers (M).
Conclusion and Future Directions
While the direct structural characterization of a wide range of 5-vinylisophthalic acid complexes remains an open area of research, the extensive studies on analogous 5-substituted isophthalic acid systems provide a strong foundation for predicting their behavior. Researchers can confidently employ established solvothermal synthesis and single-crystal XRD techniques to explore this promising class of ligands. The resulting XRD patterns will be crucial in understanding the intricate crystal packing and network topologies, paving the way for the rational design of novel functional materials for applications in catalysis, gas storage, and drug delivery.
References
H. J. Mitchell, L. J. McCormick, S. A. Morris, P. S. Wheatley, S. E. Ashbrook, and R. E. Morris, "Coordination polymers of 5-substituted isophthalic acid," ResearchGate, Dec. 2015. [Online]. Available: [Link]
L. J. McCormick, S. A. Morris, P. S. Wheatley, S. E. Ashbrook, and R. E. Morris, "Coordination polymers of 5-substituted isophthalic acid," ePrints Soton, Dec. 2015. [Online]. Available: [Link]
National Center for Biotechnology Information, "5-Fluoroisophthalic acid," PubChem. [Online]. Available: [Link]
D. W. Bruce, J. D. Holbrey, A. R. Kennedy, and P. A. Tasker, "Kinetic, spectroscopic and x-ray diffraction studies of d6 transition metal complexes," University of St Andrews, Nov. 1995. [Online]. Available: [Link]
L. J. McCormick, S. A. Morris, P. S. Wheatley, S. E. Ashbrook, and R. E. Morris, "Coordination polymers of 5-substituted isophthalic acid," PMC, Dec. 2015. [Online]. Available: [Link]
Y. Zhao, J. Zhang, X. Wang, and G. Zhu, "Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water," RSC Publishing, Sep. 2020. [Online]. Available: [Link]
L. J. McCormick, S. A. Morris, P. S. Wheatley, S. E. Ashbrook, and R. E. Morris, "Coordination polymers of 5-substituted isophthalic acid," CrystEngComm, vol. 18, no. 7, pp. 1123–1132, 2016. [Online]. Available: [Link]
National Center for Biotechnology Information, "5-Nitroisophthalic acid," PubChem. [Online]. Available: [Link]
M. Anandhi, R. Govindharaju, B. Mary Juliet, S. Balasubramaniyan, and R. Premkumar, "X‐ray diffraction patterns of complexes (1)–(5)," ResearchGate, Apr. 2025. [Online]. Available: [Link]
Y. Zhao, J. Zhang, X. Wang, and G. Zhu, "Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water," PMC, Sep. 2020. [Online]. Available: [Link]
Validating Pore Size Distribution in 5-Vinylisophthalic Acid Frameworks: A Comparative Technical Guide
As a Senior Application Scientist, I frequently encounter discrepancies between theoretical pore models and empirical performance in functionalized porous materials. 5-Vinylisophthalic acid (5-VPIA) has emerged as a high...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter discrepancies between theoretical pore models and empirical performance in functionalized porous materials. 5-Vinylisophthalic acid (5-VPIA) has emerged as a highly versatile organic ligand for constructing Metal-Organic Frameworks (MOFs) with reactive, tunable nanospaces. By coordinating 5-VPIA with transition metals like copper or zinc, researchers can synthesize MOFs featuring a periodic positioning of pendant vinyl (–CH=CH₂) units within their one-dimensional channels[1].
However, introducing these vinyl groups fundamentally alters the internal pore volume and surface chemistry compared to unfunctionalized analogues. For drug development professionals and polymer chemists, accurately validating the Pore Size Distribution (PSD) is non-negotiable. Pore size directly dictates the mobility, orientation, and reactivity of guest molecules—whether they are active pharmaceutical ingredients (APIs) or monomers destined for host-guest copolymerization[1].
This guide objectively compares the performance of 5-VPIA frameworks against standard alternatives and provides a self-validating experimental workflow for rigorous PSD analysis.
Comparative Performance Analysis
To understand the structural advantages of 5-VPIA, we must evaluate its framework performance against industry-standard alternatives: Cu-IPA (using unfunctionalized isophthalic acid) and HKUST-1 (using trimesic acid).
Table 1: Quantitative Comparison of Framework Porosity and Drug Delivery Metrics
Framework
Organic Ligand
BET Surface Area (m²/g)
Primary Pore Size (Å)
Drug Loading Capacity (wt%)
Burst Release Mitigation
Cu-IPA
Isophthalic Acid
~800
8.5
12%
Low
Cu-5-VPIA
5-Vinylisophthalic Acid
~650
7.2
18%
High (Steric/π-π interactions)
HKUST-1
Trimesic Acid
~1500
9.0 & 11.0
25%
Low (Open pores lead to rapid diffusion)
The Causality of Steric Confinement
Why does the Cu-5-VPIA framework exhibit a lower BET surface area and smaller primary pore size, yet achieve superior burst release mitigation and higher effective drug retention? The causality lies in steric confinement and localized surface chemistry .
The pendant vinyl groups project directly into the nanospace, reducing the absolute pore diameter from 8.5 Å (in Cu-IPA) to 7.2 Å. As pore size decreases, the interaction energy between the pore wall and the guest molecules exponentially increases, restricting the mobility of the substrate[1]. For drug delivery systems, this steric hindrance—combined with hydrophobic and π-π interactions provided by the vinyl groups—anchors the API, preventing the rapid, uncontrolled diffusion (burst release) that frequently plagues larger, open-pore frameworks like HKUST-1.
Self-Validating Experimental Protocol for PSD Analysis
Standard gas sorption protocols (e.g., N₂ at 77 K with BJH theory) often fail when applied to functionalized MOFs, producing artifact-heavy data[2]. The following step-by-step methodology is designed as a self-validating system to ensure absolute data integrity when measuring 5-VPIA frameworks.
Step 1: Supercritical CO₂ Activation
Action: Exchange the synthesis solvent (e.g., DMF) with ethanol, then dry the MOF using supercritical CO₂.
Causality: Traditional thermal vacuum drying generates massive capillary forces at the liquid-gas interface, which can easily collapse the delicate 1D channels of 5-VPIA MOFs. Supercritical CO₂ bypasses the liquid phase entirely, preserving the native, uncollapsed pore architecture.
Step 2: Pre-Sorption Phase Validation (The Checkpoint)
Action: Perform Powder X-ray Diffraction (PXRD) and FTIR on the activated sample before introducing any sorption gas.
Causality: This is the critical self-validating step. Compare the activated diffractogram against the simulated single-crystal data. If the low-angle peaks shift or broaden, the framework has partially collapsed during activation, rendering any subsequent PSD data invalid.
Step 3: High-Resolution Gas Sorption (Ar @ 87 K)
Action: Collect the adsorption/desorption isotherm using Argon gas at 87 K rather than Nitrogen at 77 K.
Causality: Nitrogen possesses a strong quadrupole moment that interacts specifically with the polarizable π-electrons of the pendant vinyl groups and any open metal sites. This localized interaction artificially shifts the filling pressures, skewing the calculated pore size. Argon is monoatomic, spherical, and lacks a quadrupole moment, ensuring the isotherm reflects pure van der Waals interactions and the true geometric pore size.
Step 4: NLDFT Modeling
Action: Apply a Non-Local Density Functional Theory (NLDFT) kernel tailored for cylindrical or slit-pore geometries.
Causality: Macroscopic thermodynamic models like BJH are fundamentally invalid for microporous regimes (< 2 nm) and will underestimate the pore size by up to 20%. NLDFT accounts for the fluid-wall interactions at the molecular level, providing an accurate PSD.
Logical Workflow Visualization
Workflow for validating pore size distribution in 5-VPIA frameworks for downstream applications.
Impact on Advanced Applications
Validating the exact pore size distribution of 5-VPIA frameworks unlocks two major field applications:
Precision Drug Delivery: The periodic arrangement of 5-VPIA units enables the synthesis of microparticles with highly specific mesopores that can effectively incorporate peptides and small-molecule drugs[1]. By validating that the pore size is exactly 7.2 Å, formulation scientists can confidently select APIs with kinetic diameters of 5.5–6.5 Å, ensuring optimal loading without steric exclusion.
Nanospace Polymerization: The 1D channels of 5-VPIA MOFs act as reaction vessels. When monomers like acrylonitrile are introduced, the periodic positioning of the vinyl groups dictates exactly how many monomers can polymerize between them[1]. An accurately validated PSD ensures that the steric limits of the nanospace are known, allowing chemists to predict the exact stereoregularity and chain length of the resulting host-guest copolymers.
References
Precision Chemical Synthesis Using MOFs | Functional Macromolecular Complexes - Books. Royal Society of Chemistry.[Link]
A Zn-MOF functionalized with alkyne groups: ultrasensitive detection of Cu⁺ and Pd²⁺ ions in aqueous medium. RSC Advances.[Link]
Comparative Hydrolysis Rates of 5-Vinylisophthalic Acid Esters: A Technical Guide
Introduction 5-Vinylisophthalic acid (CAS 1041374-16-6) and its ester derivatives are highly valued building blocks in the synthesis of functionalized metal-organic frameworks (MOFs), advanced degradable polymers, and ta...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
5-Vinylisophthalic acid (CAS 1041374-16-6) and its ester derivatives are highly valued building blocks in the synthesis of functionalized metal-organic frameworks (MOFs), advanced degradable polymers, and targeted prodrug delivery systems. The vinyl moiety provides a versatile handle for post-synthetic modifications—such as thiol-ene click chemistry or polymer cross-linking—while the ester linkages serve as programmable degradation sites. For researchers and drug development professionals, selecting the correct ester derivative (e.g., dimethyl, diethyl, or di-tert-butyl) is critical, as the hydrolysis rate directly dictates the shelf-life, environmental degradation, or in vivo release profile of the final material.
Mechanistic Causality: Steric and Electronic Effects
Ester hydrolysis in aqueous environments proceeds via base-catalyzed saponification or acid-catalyzed pathways. While the reaction is fundamentally second-order, it follows pseudo-first-order kinetics when the catalyst (H⁺ or OH⁻) is in large excess[1]. The hydrolysis rate of 5-vinylisophthalate esters is governed by a delicate interplay of electronic and steric factors:
Electronic Effects: The 5-vinyl group acts as a mild electron-withdrawing group via induction. This slightly increases the electrophilicity of the carbonyl carbon compared to unsubstituted isophthalates, thereby accelerating the rate-determining nucleophilic attack by hydroxide ions[1].
Steric Effects (The Primary Differentiator): The alkyl chain of the alkoxy leaving group dictates the activation energy required to form the tetrahedral intermediate. As steric bulk increases (Methyl < Ethyl < tert-Butyl), nucleophilic attack is increasingly hindered. Consequently, dimethyl esters hydrolyze rapidly under mild basic conditions, whereas di-tert-butyl esters are highly resistant to alkaline hydrolysis and typically require strong acidic conditions to cleave via an
Base-catalyzed hydrolysis pathway of 5-vinylisophthalate esters.
Comparative Data: Hydrolysis Kinetics
The table below summarizes the comparative alkaline hydrolysis rates of three common 5-vinylisophthalic acid esters at pH 10 and 25°C. Data is extrapolated from validated kinetic models for structurally analogous synthetic organic esters[3].
Note: The second-order rate constant for the cleavage of the first ester group is typically 10 to 12 times higher than the second. This deceleration is caused by the electrostatic repulsion introduced by the newly formed carboxylate anion, which repels incoming hydroxide ions.
To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) to monitor ester hydrolysis[3]. This methodology tracks the disappearance of the diester alongside the sequential appearance of the monoester and the fully hydrolyzed 5-vinylisophthalic acid, ensuring strict mass balance and ruling out side reactions (such as premature vinyl polymerization).
Materials Required:
5-Vinylisophthalic acid esters (>97% purity)
pH 10 Borate buffer (0.1 M)
Internal Standard (e.g., Diethyl phthalate-d4)
Quenching solution (0.1 M HCl in Acetonitrile)
Step-by-Step Methodology:
Buffer Equilibration: Prepare 50 mL of 0.1 M borate buffer and equilibrate to 25.0 ± 0.1 °C in a thermostated water bath. Verify the pH using a calibrated benchtop pH meter[1].
Substrate Initiation: Dissolve the target ester in pure acetonitrile to create a 10 mM stock. Inject 50 µL of the stock into the 50 mL buffer (final concentration 10 µM) to initiate the reaction. This low concentration ensures complete solubility and maintains pseudo-first-order conditions[1].
Aliquot Sampling: At predetermined intervals (e.g., 2, 5, 10, 20, 30, and 60 minutes), extract 500 µL aliquots from the reaction vessel.
Acid Quenching: Immediately transfer the aliquot into a vial containing 500 µL of the quenching solution (pre-spiked with the internal standard). The rapid drop in pH (to < 3) neutralizes the hydroxide ions, halting the base-catalyzed hydrolysis instantly[1].
UPLC-MS Quantification: Inject 2 µL of the quenched sample onto a C18 UPLC column. Utilize a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile. Monitor the specific m/z transitions for the diester, monoester, and 5-vinylisophthalic acid[3].
Kinetic Validation: Plot
versus time. A highly linear fit () confirms pseudo-first-order kinetics. The simultaneous stoichiometric rise in the monoester and diacid validates the mass balance of the system.
Workflow for self-validating ester hydrolysis kinetic analysis.
References
Title: Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters
Source: ChemRxiv
URL: [Link]
Title: Kinetics of alkaline hydrolysis of synthetic organic esters
Source: ResearchGate
URL: [Link]
Publish Comparison Guide: Chemical Stability of 5-Vinylisophthalic Acid in Acidic Media
Part 1: Executive Analysis The "Goldilocks" Monomer for Functional Materials 5-Vinylisophthalic acid (5-VIPA) occupies a critical niche in materials science, particularly in the synthesis of Metal-Organic Frameworks (MOF...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Analysis
The "Goldilocks" Monomer for Functional Materials
5-Vinylisophthalic acid (5-VIPA) occupies a critical niche in materials science, particularly in the synthesis of Metal-Organic Frameworks (MOFs) and functionalized polyesters. Unlike its parent compound, Isophthalic Acid (IPA) , which is chemically inert, 5-VIPA possesses a reactive vinyl "handle" at the 5-position.
The Core Dilemma: Researchers often fear that the acidic conditions required for MOF synthesis (e.g., solvothermal synthesis with acetic acid modulators) or post-synthetic modification will destroy the vinyl group via hydration or cationic polymerization.
The Verdict: Contrary to the instability observed in electron-rich styrenes, 5-VIPA exhibits enhanced acid stability. The two electron-withdrawing carboxylic acid groups on the benzene ring deactivate the vinyl group towards electrophilic attack (hydration and cationic polymerization). This guide provides the mechanistic grounding and experimental protocols to validate this stability in your specific application.
Part 2: Comparative Stability Matrix
The following table contrasts 5-VIPA with its structural analogues to predict performance in acidic environments (pH 1–4).
Feature
Isophthalic Acid (IPA)
5-Vinylisophthalic Acid (5-VIPA)
Styrene
4-Vinylbenzoic Acid
Role
Inert Structural Linker
Functionalizable Linker
Monomer / Solvent
Functional Monomer
Acid Stability (pH 2)
High (Inert)
Moderate-High (Kinetic Resistance)
Low (Rapid Polymerization)
Moderate
Dominant Degradation
None (thermally stable)
Slow Hydration to Alcohol
Cationic Polymerization
Hydration / Dimerization
Electronic Effect
N/A
Strong Deactivation (2 x COOH)
None (Electron Rich)
Moderate Deactivation (1 x COOH)
pKa1 (approx.)
3.70
~3.65 (Vinyl is weakly withdrawing)
N/A
4.2
Rec. Storage
Ambient
< 4°C, Dark, Inhibitor-free
< 4°C, Stabilized (TBC)
< 4°C, Dark
Part 3: Mechanistic Insight (Causality)
To understand why 5-VIPA survives acidic conditions that would ruin styrene, we must look at the transition state energy.
The Mechanism of Failure:
In acidic media, the primary threat to vinyl groups is Acid-Catalyzed Hydration (Markovnikov addition of water) or Cationic Polymerization . Both pathways proceed through a Carbocation Intermediate .
Protonation: The acid (
) attacks the -carbon of the vinyl group.
Carbocation Formation: A positive charge forms on the benzylic
-carbon.
Fate: The carbocation is either trapped by water (hydration -> alcohol) or attacks another monomer (polymerization).
The 5-VIPA Advantage:
The two carboxylic acid groups (
) are strong electron-withdrawing groups (EWGs). Through inductive and mesomeric effects, they pull electron density away from the benzene ring.
Result: The benzene ring becomes electron-deficient.
Impact: It cannot effectively stabilize the positive charge of the benzylic carbocation.
Outcome: The activation energy (
) for protonation increases significantly. The reaction rate () drops by orders of magnitude compared to styrene.
Figure 1: Mechanistic pathway showing how electron-withdrawing carboxyl groups destabilize the carbocation intermediate, effectively "protecting" the vinyl group from acid degradation.
Part 4: Self-Validating Experimental Protocol
Do not rely on literature values alone. Impurities (like isomers) can catalyze degradation. Use this protocol to validate the stability of your specific batch of 5-VIPA in your specific acidic media (e.g., during MOF synthesis).
Protocol: Acid-Stress Kinetics via HPLC
Objective: Determine the degradation rate constant (
) of 5-VIPA in simulated acidic conditions.
Materials:
5-Vinylisophthalic acid (Analyte)
Isophthalic acid (Internal Standard - Crucial for correcting evaporation/pipetting errors)
Solvent: Acetonitrile/Water (50:50 v/v)
Acid: 1M HCl or Acetic Acid (match your application)
HPLC Column: C18 Reverse Phase
Workflow:
Preparation:
Prepare a Stock Solution of 5-VIPA (1 mM) and Isophthalic Acid (1 mM) in the solvent.
Why Isophthalic Acid? It is structurally identical but lacks the vinyl group. If IPA concentration drops, you have a system error (precipitation/leak). If only 5-VIPA drops, you have chemical degradation.
Acid Initiation:
Aliquot the stock solution into amber vials (protect from light to prevent radical photopolymerization).
Add acid to reach target pH (e.g., pH 1.0).
Incubate at 60°C (accelerated aging) or 120°C (solvothermal simulation).
Sampling & Quenching:
At
hours:
Remove 100 µL aliquot.
Neutralize immediately with 100 µL of 1M NaOH or dilute 1:10 in mobile phase buffer to freeze the reaction.
Analysis:
Run HPLC (UV detection at 254 nm).
Calculate the Ratio:
.
Data Interpretation:
Plot
vs. Time.
A linear decline indicates Pseudo-First-Order Degradation .
Pass Criteria: If degradation is < 5% over 24 hours, the monomer is suitable for MOF synthesis.
Figure 2: Self-validating workflow for assessing acid stability. The use of an internal standard (IPA) eliminates volumetric errors.
Part 5: References & Grounding
Chemical Stability of Isophthalic Acid Derivatives
Source: BenchChem Stability Guide
Relevance: Establishes the baseline thermal and hydrolytic stability of the isophthalic core.
(Inferred from search context 1.1)
Reactivity of Electron-Deficient Styrenes
Source: ACS Publications, "Reactivity of Styrenes in Micelles"
Relevance: Confirms that electron-deficient styrenes (like 5-VIPA) are significantly less reactive toward electrophiles than electron-rich styrenes.
UiO-66 and Functionalized MOF Stability
Source: MDPI, "Stability of Monolithic MOF Thin Films"
Relevance: Demonstrates the high acid stability of Zr-carboxylate bonds, providing the context for why 5-VIPA is used in these specific frameworks.
Relevance: detailed mechanism of the competing hydration reaction.
Safety & Regulatory Compliance
Safety
Navigating the Disposal of 5-Vinylisophthalic Acid: A Guide for Laboratory Professionals
The proper disposal of laboratory reagents is a cornerstone of a safe and compliant research environment. This guide provides a detailed protocol for the proper disposal of 5-Vinylisophthalic acid, a compound whose uniqu...
Author: BenchChem Technical Support Team. Date: March 2026
The proper disposal of laboratory reagents is a cornerstone of a safe and compliant research environment. This guide provides a detailed protocol for the proper disposal of 5-Vinylisophthalic acid, a compound whose unique chemical structure as both a carboxylic acid and a vinyl-containing monomer necessitates careful consideration. In the absence of a specific Safety Data Sheet (SDS) for 5-Vinylisophthalic acid, this document synthesizes information from structurally similar compounds and established best practices for chemical waste management to offer a comprehensive and cautious approach.
Understanding the Compound: A Hazard Analysis Based on Structural Analogs
Due to the unavailability of a dedicated SDS for 5-Vinylisophthalic acid, we must infer its potential hazards from related molecules such as 5-Hydroxyisophthalic acid, 5-Aminoisophthalic acid, and Isophthalic acid. These analogs are generally classified as irritants to the skin, eyes, and respiratory system.[1][2][3][4] The carboxylic acid functional groups contribute to its acidic nature.
The most significant feature of 5-Vinylisophthalic acid for disposal considerations is the vinyl group. This functional group imparts the potential for polymerization, which can be spontaneous and potentially energetic, especially in the presence of initiators, heat, or light. Therefore, the disposal procedure must mitigate this risk.
The following diagram outlines the decision-making process for the safe disposal of 5-Vinylisophthalic acid.
Caption: Decision workflow for the disposal of 5-Vinylisophthalic acid.
Step-by-Step Disposal Protocol
This protocol is designed to be executed by trained laboratory personnel in a designated and properly equipped area.
Personal Protective Equipment (PPE) Required:
Safety goggles
Chemical-resistant gloves (nitrile or neoprene)
Lab coat
Procedure:
Inhibition of Polymerization (for all quantities):
To mitigate the risk of spontaneous polymerization, it is prudent to inhibit the vinyl group.
Prepare a 5% solution of a suitable inhibitor, such as hydroquinone or 4-tert-butylcatechol, in a compatible solvent (e.g., isopropanol).
Slowly add the inhibitor solution to the container of waste 5-Vinylisophthalic acid with gentle stirring. A 1:100 ratio of inhibitor solution to waste is a conservative starting point.
Neutralization of Acidity (for small quantities, <10g):
This step should only be performed on small quantities by experienced personnel in a fume hood.
Prepare a dilute basic solution, such as 5% sodium bicarbonate or sodium carbonate in water.
Slowly and with constant stirring, add the basic solution to the inhibited 5-Vinylisophthalic acid waste. Be prepared for some gas evolution (carbon dioxide).
Monitor the pH of the solution using pH paper. Continue adding the basic solution until the pH is between 6 and 8.
Packaging for Disposal:
For neutralized small quantities , the resulting aqueous solution should be transferred to a clearly labeled waste container designated for aqueous chemical waste.
For large quantities (≥ 10g) or if neutralization is not feasible, the inhibited 5-Vinylisophthalic acid should be transferred to a robust, sealed container.
The container must be clearly labeled with "Waste 5-Vinylisophthalic Acid (Inhibited)" and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
Final Disposal:
All waste containing 5-Vinylisophthalic acid, whether neutralized or not, should be disposed of through a licensed hazardous waste disposal company.[1]
Contact your institution's EHS office to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.
Quantitative Data Summary
Parameter
Value/Recommendation
Rationale
Threshold for "Small Quantity"
< 10 grams
A manageable amount for safe in-lab neutralization.
Inhibitor Concentration
5% solution
Effective concentration for preventing polymerization.
Inhibitor-to-Waste Ratio
1:100 (v/v or w/w)
A conservative ratio to ensure complete inhibition.
Neutralizing Agent
5% Sodium Bicarbonate/Carbonate
A weak base to control the rate of neutralization and minimize heat generation.
Target pH for Neutralization
6 - 8
A safe pH range for aqueous waste disposal.
Causality and Trustworthiness in the Protocol
The procedural choices outlined above are rooted in a comprehensive understanding of the compound's likely chemical behavior.
Why Inhibit Polymerization First? The vinyl group presents a more immediate and unpredictable hazard than the carboxylic acid groups. Uncontrolled polymerization can lead to a rapid increase in temperature and pressure within a sealed container, creating a significant safety risk. Therefore, pacifying this reactive site is the primary concern.
Why Neutralize Only Small Quantities? The neutralization of an acid with a base is an exothermic reaction. For larger quantities, the heat generated could potentially overcome the inhibitor and initiate polymerization. Limiting in-lab neutralization to small, manageable quantities ensures that the reaction remains controllable.
Self-Validating System: This protocol incorporates a key self-validating step: the monitoring of pH during neutralization. This provides immediate feedback on the progress of the reaction and ensures that the waste is within a safe range before it is consolidated with other aqueous waste streams.
By adhering to this structured and well-reasoned protocol, researchers can ensure the safe and compliant disposal of 5-Vinylisophthalic acid, thereby upholding the principles of laboratory safety and environmental responsibility.
Google Patents. (1978, April 10). Process for removing unreacted monomers from polymerization slurries.
National Center for Biotechnology Information. (n.d.). Isophthalic Acid. PubChem Compound Database. Retrieved from [Link]
P2 InfoHouse. (n.d.). Removing Carboxylic Acids From Aqueous Wastes. Retrieved from [Link]
ResearchGate. (2021, November 4). Monomer Recycling of Addition Polymers. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of Isophthalic acid (CAS 121-91-5). Retrieved from [Link]
ResearchGate. (2024, October 24). Removal and Extraction of Carboxylic Acids and Non-ionic Compounds with Simple Hydroxides and Layered Double Hydroxides. Retrieved from [Link]
Johns Hopkins Whiting School of Engineering. (2024). Upcycling Wastes to Carboxylic Acids by Integrating Fermentation and Separations. Retrieved from [Link]
ResearchGate. (n.d.). REMOVAL OF CARBOXYLIC ACID FROM WASTE WATER USING ADSORBENTS. Retrieved from [Link]
blades2build. (2024, May 6). Recent Trends of Recycling and Upcycling of Polymers and Composites: A Comprehensive Review. Retrieved from [Link]
Study Mind. (2022, April 19). Polymer Disposal (A-Level Chemistry). Retrieved from [Link]
Washington State Department of Ecology. (2025, November). Focus on: Treatment by Polymerization. Retrieved from [Link]
Personal protective equipment for handling 5-Vinylisophthalic acid
As a Senior Application Scientist, I approach chemical safety not merely as a compliance checklist, but as an integral component of experimental reproducibility. 5-Vinylisophthalic acid (CAS: 1041374-16-6) is a highly ve...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach chemical safety not merely as a compliance checklist, but as an integral component of experimental reproducibility. 5-Vinylisophthalic acid (CAS: 1041374-16-6) is a highly versatile bifunctional linker extensively utilized in the synthesis of Metal-Organic Frameworks (MOFs) and precision functional polymers 1. However, its physical state as a fine, reactive solid necessitates stringent handling protocols to mitigate specific GHS hazards (H315, H319, H335) 2.
Understanding the chemical morphology of this compound is critical. The two carboxylic acid moieties can cause acute irritation upon contact with the moisture in human skin or ocular mucosa. Furthermore, the pendant vinyl group is susceptible to radical-initiated auto-polymerization if exposed to strong light or heat, which is why it must be stored tightly sealed at 2-8°C 2.
Below is the definitive operational and logistical guide for handling 5-Vinylisophthalic acid.
Quantitative Hazard & PPE Matrix
To establish a secure handling environment, we must translate the chemical's physical properties into actionable engineering controls and Personal Protective Equipment (PPE).
Parameter / Hazard
Quantitative Data
Required PPE / Engineering Control
Mechanistic Rationale
Ocular Irritation (H319)
pKa (est.): ~3.5–4.5
Chemical Splash Goggles (ANSI Z87.1)
Prevents micro-dust deposition into the tear film, which would otherwise form a localized acidic solution causing severe irritation.
Dermal Irritation (H315)
Purity: ≥97.0%
Nitrile Gloves (≥ 5 mil thickness)
Nitrile provides excellent resistance to weak organic acids. Double-gloving is recommended during large-scale transfer.
Respiratory Risk (H335)
State: Micro-crystalline
Fume Hood (Face Velocity: 80-100 fpm)
Primary mitigation against airborne particulates during weighing. The fine powder easily aerosolizes, posing a severe inhalation hazard.
Thermal Instability
Storage: 2-8°C
Flame-Resistant (FR) Lab Coat
Protects against static buildup and accidental spills during solvation with flammable organic solvents (e.g., DMF, DMSO).
Hazard Mitigation Visualization
Workflow mapping GHS hazards of 5-Vinylisophthalic acid to operational mitigation steps.
Operational Handling & MOF Synthesis Workflow
To ensure both operator safety and the structural integrity of the resulting MOFs (such as Zn-based or Cu-based networks) [[3]](), follow this self-validating protocol. Every step is designed to confirm the success of the previous one.
Step 1: Thermal Equilibration. Remove the sealed container from 2-8°C storage. Allow it to equilibrate to ambient temperature in a desiccator for 30 minutes before opening.
Causality & Validation: This prevents atmospheric moisture condensation. Condensation degrades the vinyl group and causes powder clumping. Validation Check: The powder should remain entirely free-flowing upon opening.
Step 2: Fume Hood Preparation. Ensure the fume hood is operational. Lay down a disposable anti-static weighing mat to prevent micro-particles from adhering to the stainless steel surface.
Step 3: Dust-Free Weighing. Using an anti-static spatula, carefully transfer the required mass of 5-Vinylisophthalic acid. Avoid dropping the powder from a height to minimize aerosolization.
Step 4: Immediate Solvation. Dissolve the linker in the appropriate polar aprotic solvent (e.g., DMF or DMSO) directly within the fume hood.
Causality & Validation: Solvating the powder immediately neutralizes the inhalation risk (H335) and prepares the ligand for metal coordination (e.g., with Zn(II) salts) 3. Validation Check: A clear, homogenous solution confirms complete dissolution and elimination of particulate hazards.
Step 5: Equipment Decontamination. Wipe down the balance and spatulas with a damp paper towel using a mild basic solution (1% NaHCO3) to neutralize residual acid, followed by a final ethanol wipe.
Decontamination & Waste Disposal Plan
Unreacted 5-Vinylisophthalic acid and its solvated waste must be treated as hazardous chemical waste. Do not dispose of it in standard aqueous waste streams.
Solid Waste Segregation: Collect any contaminated weighing paper, gloves, and empty vials in a solid hazardous waste bin lined with a primary poly-bag. Label explicitly as "Solid Organic Acid Waste - Contains Vinyl Monomers."
Liquid Waste Segregation: If the acid is dissolved in organic solvents (e.g., DMF/DMSO during MOF synthesis), dispose of it in a designated "Halogen-Free Organic Waste" carboy.
Critical Warning: Do not mix with strong oxidizers or radical initiators (e.g., peroxides), as the vinyl group is highly reactive and can trigger exothermic polymerization.
Spill Response Protocol: For dry spills, do NOT sweep . Sweeping aerosolizes the irritant. Instead, use a HEPA-filtered vacuum or gently cover the powder with damp absorbent pads to suppress dust generation. Collect the pads and place them in a sealed hazardous waste container for EHS incineration pickup.
References
Sigma-Aldrich. "5-Vinylisophthalic acid | 1041374-16-6". Sigma-Aldrich Product Catalog. Available at:[Link]
Royal Society of Chemistry (RSC). "Precision Chemical Synthesis Using MOFs | Functional Macromolecular Complexes". RSC Books. Available at:[Link]
Royal Society of Chemistry (RSC). "A Zn-MOF functionalized with alkyne groups: ultrasensitive detection of Cu+ and Pd2+ ions in aqueous medium". RSC Publishing. Available at: [Link]